SR2640 hydrochloride
Description
Properties
IUPAC Name |
2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3.ClH/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18;/h1-14,24H,15H2,(H,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSYWFCTUKABKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR2640 Hydrochloride: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). Its mechanism of action lies in the specific blockade of this receptor, thereby inhibiting the downstream signaling cascades initiated by its endogenous ligands, primarily leukotriene D4 (LTD4) and leukotriene E4 (LTE4). This antagonism effectively mitigates the pro-inflammatory and smooth muscle constrictor effects of cysteinyl leukotrienes, highlighting its therapeutic potential in inflammatory conditions such as asthma. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional consequences of this compound's activity, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Competitive Antagonism of the CysLT1 Receptor
This compound functions as a classical competitive antagonist at the CysLT1 receptor. This means that it binds reversibly to the same site as the endogenous agonists (LTD4 and LTE4) but does not activate the receptor. By occupying the receptor's binding pocket, SR2640 prevents the binding of LTD4 and LTE4, thus inhibiting their biological effects in a concentration-dependent manner. This competitive nature is evidenced by the parallel rightward shift of the agonist dose-response curve in the presence of SR2640, without a reduction in the maximum response, a hallmark of competitive antagonism.[1]
The selectivity of SR2640 for the CysLT1 receptor is a key feature of its pharmacological profile. It shows high affinity for the CysLT1 receptor while exhibiting negligible activity at other related receptors, which minimizes off-target effects and contributes to a more favorable safety profile.
Signaling Pathways Modulated by this compound
The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[2][3][4] Upon activation by agonists like LTD4, the receptor initiates a well-defined signaling cascade that is effectively blocked by SR2640.
The binding of LTD4 to the CysLT1 receptor induces a conformational change, leading to the activation of Phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4]
IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rapid increase in cytosolic Ca2+ is a critical event in many cellular responses, including smooth muscle contraction. Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC). PKC is a serine/threonine kinase that phosphorylates a variety of intracellular proteins, leading to a cascade of downstream effects that contribute to the inflammatory response.
By competitively inhibiting the CysLT1 receptor, this compound prevents the initiation of this entire signaling pathway, thereby blocking the LTD4-induced increase in intracellular calcium and the activation of PKC.
Quantitative Data Summary
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
| Parameter | Value | Assay | Tissue/Cell Type | Reference |
| pA2 | 8.7 | Schild Plot Analysis | Guinea Pig Trachea | [1] |
| IC50 (LTD4 Binding) | 23 nM | [3H]LTD4 Binding Assay | Guinea Pig Lung Membranes | [1] |
| IC50 (LTD4-induced Migration) | 38 nM | Neutrophil Chemotaxis Assay | Canine Polymorphonuclear Leukocytes | [5] |
| EC50 (LTD4-induced Aggregation) | 36 nM | Cell Aggregation Assay | Canine Polymorphonuclear Leukocytes | [5] |
Table 1: In Vitro Potency of this compound
| Parameter | Dose Range | Effect | Animal Model | Reference |
| Inhibition of Bronchoconstriction | 0.03 - 1.00 mg/kg (i.v.) | Dose-dependent rightward shift of LTD4 dose-response curve | Anesthetized Guinea Pigs | [1] |
| Inhibition of Antigen-induced Bronchoconstriction | 1 mg/kg (i.v.) | Significant inhibition | Anesthetized Guinea Pigs | [1] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on descriptions from the primary literature and represent standard pharmacological assays.
Schild Plot Analysis for pA2 Determination
This protocol is used to determine the potency of a competitive antagonist.
-
Tissue Preparation: Guinea pig tracheas are isolated and cut into spiral strips. The strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
Agonist Dose-Response Curve (Control): A cumulative concentration-response curve to LTD4 is generated by adding increasing concentrations of LTD4 to the organ bath and recording the contractile response.
-
Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).
-
Agonist Dose-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve to LTD4 is generated in the presence of SR2640.
-
Repeat with Different Antagonist Concentrations: Steps 4 and 5 are repeated with several different concentrations of SR2640.
-
Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the x-intercept of the resulting linear regression.
[3H]LTD4 Radioligand Binding Assay
This assay measures the affinity of SR2640 for the CysLT1 receptor.
-
Membrane Preparation: Guinea pig lung tissue is homogenized in a buffer solution and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: A fixed concentration of radiolabeled [3H]LTD4 is incubated with the lung membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled LTD4) from the total binding. The IC50 value (the concentration of SR2640 that inhibits 50% of the specific binding of [3H]LTD4) is determined by non-linear regression analysis.
Neutrophil Chemotaxis Assay
This assay assesses the ability of SR2640 to inhibit LTD4-mediated neutrophil migration.
-
Neutrophil Isolation: Polymorphonuclear leukocytes (neutrophils) are isolated from fresh blood (e.g., canine) using density gradient centrifugation.
-
Chemotaxis Chamber Setup: A Boyden chamber or a similar chemotaxis system is used. The chamber consists of two compartments separated by a microporous membrane. The lower compartment is filled with a chemoattractant (e.g., LTB4) or control medium.
-
Cell Treatment: The isolated neutrophils are pre-incubated with different concentrations of this compound or a vehicle control.
-
Cell Seeding: The treated neutrophils are placed in the upper compartment of the chemotaxis chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 60-90 minutes).
-
Quantification of Migration: After incubation, the number of neutrophils that have migrated through the membrane to the lower compartment is quantified. This can be done by staining the cells on the lower side of the membrane and counting them under a microscope, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower compartment.
-
Data Analysis: The inhibition of chemotaxis by SR2640 is calculated as a percentage of the migration observed in the absence of the inhibitor. The IC50 value is determined from the concentration-response curve.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the CysLT1 receptor. Its mechanism of action, centered on the blockade of the LTD4/LTE4-induced Gq/11-PLC signaling cascade, provides a strong rationale for its use in the treatment of inflammatory diseases where cysteinyl leukotrienes are key mediators. The quantitative data from in vitro and in vivo studies consistently demonstrate its efficacy in antagonizing the effects of these pro-inflammatory molecules. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of CysLT1 receptor antagonists in drug discovery and development.
References
- 1. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 5. Inhibition by the LTD4 antagonist, SR2640, of effects of LTD4 on canine polymorphonuclear leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
SR2640 Hydrochloride: A Technical Guide to its CysLT1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of SR2640 hydrochloride for the cysteinyl leukotriene 1 (CysLT1) receptor. It includes quantitative binding data, detailed experimental protocols for assessing receptor binding, and a visualization of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of CysLT1 receptor antagonists and related drug development.
Core Data: CysLT1 Receptor Binding Affinity
This compound is a potent and selective antagonist of the CysLT1 receptor. Its binding affinity has been quantified in radioligand binding assays, providing key insights into its interaction with the receptor. The following tables summarize the available quantitative data for SR2640 and other common CysLT1 receptor antagonists for comparative purposes.
| Compound | Receptor | Radioligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) |
| SR2640 | CysLT1 | [3H]LTD4 | Guinea pig-lung membrane | 23 | - |
| Montelukast | CysLT1 | [3H]LTD4 | COS-7 cells | - | ~2-5 |
| Zafirlukast | CysLT1 | [3H]LTD4 | COS-7 cells | - | ~2-5 |
| Pranlukast | CysLT1 | [3H]LTD4 | Human lung parenchyma | - | >10 |
Table 1: Comparative binding affinities of CysLT1 receptor antagonists.
Experimental Protocols
The determination of the CysLT1 receptor binding affinity of this compound is typically achieved through a competitive radioligand binding assay. The following protocol is a representative method adapted from established procedures for CysLT1 receptor antagonists.
Radioligand Binding Assay for CysLT1 Receptor
Objective: To determine the binding affinity (IC50) of this compound for the CysLT1 receptor by measuring its ability to displace the radiolabeled ligand [3H]LTD4 from the receptor.
Materials:
-
Membrane Preparation: Guinea pig lung membranes or membranes from a cell line recombinantly expressing the human CysLT1 receptor (e.g., COS-7, CHO cells).
-
Radioligand: [3H]Leukotriene D4 ([3H]LTD4) with a specific activity of >100 Ci/mmol.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known CysLT1 receptor antagonist (e.g., 1 µM Montelukast) or unlabeled LTD4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 5 mM CaCl2, and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a vacuum manifold.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of membrane suspension (typically 20-50 µg of protein).
-
50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
50 µL of [3H]LTD4 at a final concentration of approximately 0.5-1.0 nM.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of the non-specific binding control.
-
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters under vacuum.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]LTD4) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the radioligand binding assay and the signaling pathways associated with the CysLT1 receptor.
CysLT1 Receptor Signaling Pathways
The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways upon activation by its endogenous ligand, leukotriene D4 (LTD4).[1][2]
-
Gq/11 Pathway: Activation of the CysLT1 receptor leads to the coupling and activation of the Gq/11 family of G proteins. This, in turn, activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates downstream targets, leading to various cellular responses such as smooth muscle contraction.
-
Gi/o Pathway: The CysLT1 receptor can also couple to the Gi/o family of G proteins. This pathway can lead to the activation of the Ras-Raf-MEK-ERK1/2 signaling cascade. The activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) is associated with cellular processes such as proliferation and inflammation.
This compound, as a CysLT1 receptor antagonist, competitively binds to the receptor and blocks the initiation of these downstream signaling cascades that are triggered by cysteinyl leukotrienes.
References
SR2640 Hydrochloride: A Technical Guide to its CysLT Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR2640 hydrochloride is a well-characterized compound widely utilized in pharmacological research as a potent and selective competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. This technical guide provides an in-depth overview of the selectivity profile of this compound against the family of cysteinyl leukotriene receptors, including CysLT1, CysLT2, and the more recently identified GPR99/OXGR1. This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding of SR2640's receptor interaction.
Introduction to Cysteinyl Leukotriene Receptors
Cysteinyl leukotrienes (CysLTs), comprising leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of inflammatory and allergic diseases, most notably asthma. CysLTs exert their effects by activating a family of G-protein coupled receptors (GPCRs). The primary members of this family are:
-
CysLT1 Receptor: Exhibits a high affinity for LTD4. Its activation leads to bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment. Antagonists of this receptor, such as montelukast and zafirlukast, are established therapeutics for asthma.
-
CysLT2 Receptor: Binds LTC4 and LTD4 with roughly equal and high affinity. It is also implicated in inflammatory processes, but its physiological and pathological roles are less defined than those of the CysLT1 receptor.
-
GPR99/OXGR1 (also referred to as CysLT3): This receptor shows a preference for LTE4. It is also activated by α-ketoglutarate and itaconate and is involved in modulating immune responses.
The distinct ligand preferences and tissue distribution of these receptors necessitate the development and characterization of selective antagonists to probe their individual functions and for therapeutic targeting.
This compound Selectivity Profile
This compound has been extensively documented as a selective antagonist for the CysLT1 receptor. Its selectivity is primarily defined by its high potency in inhibiting the effects of LTD4 and LTE4, the main agonists of the CysLT1 receptor, while showing significantly lower activity against LTC4, a key agonist for the CysLT2 receptor.
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of this compound with CysLT receptors.
| Receptor | Ligand Interaction | Parameter | Value | Species/Tissue | Reference |
| CysLT1 | Antagonism of [3H]LTD4 Binding | IC50 | 23 nM | Guinea Pig Lung Membranes | [1] |
| CysLT1 | Functional Antagonism of LTD4-induced contraction | pA2 | 8.7 | Guinea Pig Trachea | [1][2] |
| CysLT2 | Functional Antagonism of LTC4-induced contraction | Potency | Much less potent than against LTD4/LTE4 | Guinea Pig Ileum | [1] |
| GPR99/OXGR1 | Binding Affinity / Functional Antagonism | - | Data not available | - | - |
Experimental Protocols
The characterization of this compound's selectivity profile relies on established in vitro pharmacological assays. The following sections detail the general methodologies for these key experiments.
Radioligand Binding Assay for CysLT1 Receptor
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the binding affinity (IC50, Ki) of SR2640 for the CysLT1 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the CysLT1 receptor (e.g., guinea pig lung membranes).
-
Radiolabeled CysLT1 ligand (e.g., [3H]LTD4).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]LTD4 (typically at or near its Kd), and varying concentrations of SR2640.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of SR2640 that inhibits 50% of the specific binding of [3H]LTD4 (IC50). Specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of an unlabeled CysLT1 ligand). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Smooth Muscle Contraction Functional Assay
This assay measures the ability of an antagonist to inhibit the contraction of smooth muscle tissue induced by a receptor agonist.
Objective: To determine the functional potency (pA2) of SR2640 as a CysLT1 receptor antagonist.
Materials:
-
Isolated smooth muscle tissue expressing CysLT1 receptors (e.g., guinea pig trachea or ileum).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic force transducer and data acquisition system.
-
LTD4 (agonist).
-
This compound (antagonist).
Procedure:
-
Tissue Preparation: Isolate the smooth muscle tissue and mount it in an organ bath under a resting tension. Allow the tissue to equilibrate.
-
Cumulative Concentration-Response Curve to Agonist: Add increasing concentrations of LTD4 to the organ bath and record the resulting contractile response until a maximal response is achieved.
-
Antagonist Incubation: Wash the tissue to return to baseline and then incubate with a fixed concentration of SR2640 for a predetermined period.
-
Second Concentration-Response Curve: In the continued presence of SR2640, repeat the cumulative concentration-response curve to LTD4.
-
Schild Analysis: Repeat steps 2-4 with several different concentrations of SR2640. The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the molar concentration of the antagonist. The x-intercept of the linear regression of this plot provides the pA2 value. A slope not significantly different from unity suggests competitive antagonism.
Signaling Pathways and Experimental Workflows
CysLT Receptor Signaling Pathways
The following diagram illustrates the primary signaling pathways activated by the CysLT receptors.
Caption: Simplified signaling pathways of CysLT receptors.
Experimental Workflow for Selectivity Profiling
The logical flow for determining the selectivity profile of a compound like SR2640 is depicted below.
Caption: Workflow for assessing CysLT receptor selectivity.
Conclusion
This compound is a valuable pharmacological tool characterized by its high potency and selectivity as a competitive antagonist of the CysLT1 receptor. The available data, primarily from radioligand binding and functional smooth muscle contraction assays, robustly support its classification as a CysLT1-selective compound, with significantly lower potency at the CysLT2 receptor. While quantitative data for its interaction with the GPR99/OXGR1 receptor is currently lacking, its established profile makes it an excellent choice for in vitro and in vivo studies aimed at elucidating the specific roles of the CysLT1 receptor in various physiological and pathological processes. Further investigation into its activity at other CysLT receptor subtypes would provide an even more complete understanding of its pharmacological profile.
References
SR2640 Hydrochloride: A Technical Guide for Drug Development Professionals
An in-depth examination of the chemical properties, mechanism of action, and experimental evaluation of the selective LTD₄/LTE₄ receptor antagonist, SR2640 hydrochloride.
This technical guide provides a comprehensive overview of this compound, a potent and selective competitive antagonist of the cysteinyl leukotriene D₄ (LTD₄) and E₄ (LTE₄) receptors. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological and chemical characteristics of this compound.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | 2-[[3-(2-quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride | [1][2][3] |
| Synonyms | SR 2640 hydrochloride, SR 2640 HCl, SR-2640 | [1] |
| CAS Number | 146662-42-2 | [2][4][5] |
| Molecular Formula | C₂₃H₁₉ClN₂O₃ | [1][5] |
| Molecular Weight | 406.87 g/mol | [1][2][4][6] |
| Purity | ≥99% (HPLC) | [2][3][4] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble to 50 mM in DMSO. Insoluble in water and ethanol. | [4][7] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Shipped at ambient temperature. | [1][3] |
Mechanism of Action: Antagonism of the CysLT₁ Receptor
This compound exerts its pharmacological effects by acting as a selective and competitive antagonist at the Cysteinyl Leukotriene Receptor 1 (CysLT₁R).[1][2][4] Cysteinyl leukotrienes (LTD₄ and LTE₄) are potent lipid mediators of inflammation, playing a crucial role in the pathophysiology of asthma and other allergic and inflammatory conditions.[8]
Upon binding to the CysLT₁ receptor, a G-protein coupled receptor (GPCR), LTD₄ and LTE₄ initiate a downstream signaling cascade. This compound competitively blocks this binding, thereby inhibiting the subsequent cellular responses.
Signaling Pathway Inhibition
The binding of LTD₄ to the CysLT₁ receptor primarily activates Gq and/or Gi proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately results in smooth muscle contraction, increased vascular permeability, and inflammatory cell recruitment. This compound, by blocking the initial ligand-receptor interaction, prevents the initiation of this entire signaling pathway.
Experimental Protocols
The following sections outline detailed methodologies for key experiments to characterize the activity of this compound.
General Experimental Workflow
A typical workflow for evaluating a CysLT₁ receptor antagonist like this compound involves a series of in vitro and ex vivo assays to determine its binding affinity, functional antagonism, and selectivity.
Radioligand Binding Assay for CysLT₁ Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the CysLT₁ receptor.
1. Materials:
-
Membrane preparation from cells expressing the human CysLT₁ receptor.
-
Radioligand: [³H]-LTD₄.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates (e.g., GF/C filters pre-soaked in polyethylenimine).
-
Scintillation cocktail.
-
Microplate scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the CysLT₁ receptor membrane preparation.
-
Add the different concentrations of this compound or vehicle (for total binding) or a saturating concentration of a non-radiolabeled LTD₄ analog (for non-specific binding).
-
Add a fixed concentration of [³H]-LTD₄ to all wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity in each well using a microplate scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Guinea Pig Ileum Contraction Assay
This ex vivo functional assay assesses the ability of this compound to inhibit LTD₄-induced smooth muscle contraction.[1][2][4]
1. Materials:
-
Guinea pig ileum tissue.
-
Tyrode's solution (physiological salt solution).
-
Leukotriene D₄ (LTD₄).
-
This compound.
-
Organ bath system with an isometric force transducer.
-
Data acquisition system.
2. Procedure:
-
Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Tyrode's solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
Record a baseline contractile response.
-
To determine the antagonistic effect, pre-incubate the tissue with various concentrations of this compound for a specific period.
-
Construct a cumulative concentration-response curve for LTD₄ in the absence and presence of this compound.
-
Record the contractile responses using the isometric force transducer.
3. Data Analysis:
-
Measure the amplitude of the contractions in response to LTD₄.
-
Plot the concentration-response curves for LTD₄ with and without this compound.
-
Determine the EC₅₀ values (the concentration of LTD₄ that produces 50% of the maximal response).
-
A rightward shift in the LTD₄ concentration-response curve in the presence of this compound indicates competitive antagonism.
-
Calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. A pA₂ value of 8.7 has been reported for this compound.[1][4]
Neutrophil Chemotaxis Assay
This in vitro assay evaluates the effect of this compound on LTD₄-induced migration of neutrophils.[4]
1. Materials:
-
Isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.
-
Leukotriene D₄ (LTD₄) as the chemoattractant.
-
This compound.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Cell staining dye (e.g., Calcein-AM) or a method for cell quantification.
2. Procedure:
-
Isolate neutrophils from fresh human blood.
-
Pre-incubate the neutrophils with different concentrations of this compound or vehicle.
-
Place LTD₄ in the lower chamber of the chemotaxis apparatus.
-
Add the pre-incubated neutrophils to the upper chamber, separated by the microporous membrane.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell migration.
-
After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by counting stained cells under a microscope or by using a fluorescence plate reader if a fluorescent dye was used.
3. Data Analysis:
-
Compare the number of migrated cells in the presence of different concentrations of this compound to the control (vehicle-treated cells).
-
A reduction in the number of migrated cells indicates that this compound inhibits LTD₄-induced neutrophil chemotaxis.
-
Calculate the IC₅₀ value for the inhibition of chemotaxis.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the CysLT₁ receptor. Its chemical properties make it a valuable tool for in vitro and ex vivo studies of leukotriene signaling. The provided experimental protocols offer a framework for researchers to further investigate its pharmacological profile and potential therapeutic applications in inflammatory and allergic diseases.
References
- 1. medkoo.com [medkoo.com]
- 2. SR 2640 hydrochloride | CAS 146662-42-2 | SR2640 | Tocris Bioscience [tocris.com]
- 3. SR 2640 hydrochloride | 146662-42-2 [sigmaaldrich.com]
- 4. rndsystems.com [rndsystems.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. scbt.com [scbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
SR2640 hydrochloride solubility in DMSO and other solvents
An In-depth Technical Guide to the Solubility of SR2640 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a potent and selective competitive antagonist of the leukotriene D4/E4 receptor. The information herein is intended to support research and development activities by providing essential data on its solubility in various solvents, detailed experimental protocols for solubility determination, and an illustrative representation of its mechanism of action through signaling pathways.
Physicochemical Properties of this compound
This compound, with the chemical formula C₂₃H₁₉ClN₂O₃ and a molecular weight of 406.87 g/mol , is a small molecule inhibitor targeting the cysteinyl leukotriene receptor 1 (CysLT1R). Understanding its solubility is critical for the design of in vitro and in vivo experiments, formulation development, and ensuring accurate and reproducible results.
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The data is summarized in the table below for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | 25 | 81[1][2] | 199.08[1][2] |
| Water | 25 | Insoluble[1][2] | - |
| Ethanol | 25 | Insoluble[1][2] | - |
It is important to note that the use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of the compound.[2]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method. This method is considered reliable for compounds with low to moderate solubility.[3]
3.1. Materials and Equipment
-
This compound powder
-
Selected solvents (e.g., DMSO, Water, Ethanol, PBS)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
3.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a standard curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered sample solution with the solvent to fall within the linear range of the standard curve.
-
Inject the diluted sample solution into the HPLC system and determine the concentration of this compound by interpolating from the standard curve.
-
-
Data Reporting:
-
Calculate the solubility in mg/mL and convert it to molarity (mM) using the molecular weight of this compound.
-
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1R). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory lipid mediators. The binding of these ligands to CysLT1R, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various physiological responses, including smooth muscle contraction, increased vascular permeability, and eosinophil recruitment. This compound blocks this binding, thereby inhibiting the downstream signaling events.
The signaling pathway initiated by the activation of CysLT1R is multifaceted. The receptor couples to G-proteins, primarily of the Gq/11 and Gi/o families. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events contribute to the cellular responses associated with inflammation.
This guide provides foundational knowledge for the effective use of this compound in a research setting. Adherence to detailed and consistent experimental protocols is crucial for obtaining reliable and reproducible data.
References
- 1. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Oral Activity of SR2640 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, specifically targeting the LTD4 and LTE4 receptors.[1][2][3][4] Developed as a potential therapeutic agent for inflammatory conditions mediated by leukotrienes, such as asthma, its oral activity has been a key focus of preclinical research. This technical guide provides a comprehensive overview of the available in vivo data on the oral administration of this compound, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies employed in these studies.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the binding of cysteinyl leukotrienes D4 (LTD4) and E4 (LTE4) to their cell surface receptors.[1][4] These lipid mediators are potent inflammatory molecules derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. By antagonizing the LTD4/LTE4 receptors, SR2640 inhibits the downstream signaling pathways that lead to key features of the inflammatory response, including smooth muscle contraction, increased vascular permeability, and leukocyte chemotaxis. In vitro studies have confirmed its selectivity, as it does not inhibit histamine-induced contractions.[1]
In Vivo Efficacy of Oral this compound
The oral activity of this compound has been demonstrated in preclinical animal models, primarily focusing on its ability to antagonize leukotriene-induced bronchoconstriction.
Quantitative Data Summary
Table 1: In Vivo Oral Efficacy in Guinea Pig Models of Bronchoconstriction
| Model | Species | Oral Dose Range (mg/kg) | Effect | Reference |
| LTD4-Induced Bronchoconstriction | Guinea Pig | 0.03 - 1.00 | Dose-dependent rightward shift of the LTD4 dose-response curve | |
| Antigen-Induced Bronchoconstriction | Guinea Pig | 1.00 | Significant inhibition of bronchoconstriction |
Table 2: In Vitro Effects Following Oral Administration
| Assay | Species | Effect of Oral Administration | Reference |
| LTD4-Induced Polymorphonuclear Leukocyte Aggregation | Canine | Suppressed or abolished LTD4 responses in vitro | [5] |
Experimental Protocols
Detailed experimental protocols for the oral administration of this compound are not fully available in the provided literature. However, based on the abstracts of key studies, the following methodologies were likely employed.
LTD4-Induced Bronchoconstriction in Guinea Pigs
-
Animal Model: Male guinea pigs.
-
Sensitization (for antigen-induced model): Animals were likely sensitized with an antigen such as ovalbumin to induce an allergic phenotype.
-
Drug Administration: this compound was administered orally, likely via gavage. The vehicle for administration is not specified.
-
Challenge: After a predetermined period following oral administration of SR2640, animals were challenged with an intravenous administration of LTD4 to induce bronchoconstriction. For the antigen-induced model, an antigen challenge would be used.
-
Measurement of Bronchoconstriction: Airway resistance was measured to quantify the degree of bronchoconstriction.
-
Data Analysis: The effect of SR2640 was assessed by comparing the dose-response curve of LTD4 in treated versus untreated animals.
Inhibition of Leukocyte Function
-
Animal Model: Canine subjects.
-
Drug Administration: this compound was administered orally. The dose and formulation are not detailed in the abstract.
-
Sample Collection: Blood samples were likely drawn at various time points after oral administration.
-
In Vitro Assay: Polymorphonuclear leukocytes were isolated from the blood. The effect of ex vivo LTD4 stimulation on cell aggregation was measured to assess the in vivo activity of SR2640.
Visualizations
Signaling Pathway of LTD4 Receptor Antagonism by SR2640
Caption: SR2640 blocks LTD4 binding to the CysLT1 receptor, inhibiting downstream signaling.
Experimental Workflow for In Vivo Oral Efficacy Testing
Caption: Generalized workflow for evaluating the oral efficacy of SR2640 in vivo.
Conclusion
The available preclinical data indicate that this compound is an orally active antagonist of the LTD4/LTE4 receptors. In vivo studies in guinea pigs have demonstrated its ability to inhibit bronchoconstriction induced by both direct leukotriene challenge and allergic responses. Furthermore, studies in canines have shown that oral administration leads to systemic exposure sufficient to block the cellular effects of LTD4. While the publicly available literature provides a strong foundation for its in vivo oral activity, a more detailed understanding would be facilitated by access to comprehensive pharmacokinetic data and the full experimental protocols from the seminal studies. Nevertheless, this compound represents a significant early development in the field of leukotriene receptor antagonists with demonstrated oral efficacy in relevant preclinical models.
References
SR2640 Hydrochloride: A Technical Guide to Leukotriene D4 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors. This document provides a comprehensive technical overview of SR2640, summarizing its pharmacological properties, mechanism of action, and key experimental data. Detailed protocols for relevant in vitro and in vivo assays are provided to facilitate further research and development. Signaling pathways and experimental workflows are illustrated to provide a clear understanding of the scientific context and application of this compound.
Introduction
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. They play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration. The biological effects of LTD4 and LTE4 are mediated through the cysteinyl leukotriene receptor 1 (CysLT1).
This compound, with the chemical name 2-[[3-(2-quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride, has been identified as a highly potent and selective competitive antagonist of the CysLT1 receptor. Its ability to inhibit the actions of LTD4 and LTE4 makes it a valuable tool for studying the role of these mediators in disease and a potential therapeutic agent.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the CysLT1 receptor. This antagonism prevents the binding of the endogenous ligands, LTD4 and LTE4, thereby inhibiting the downstream signaling cascades that lead to inflammatory and bronchoconstrictive responses. Schild plot analysis has confirmed the competitive nature of this antagonism.[1]
Leukotriene D4 Signaling Pathway
The binding of LTD4 to its G protein-coupled receptor (GPCR), the CysLT1 receptor, primarily activates the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels and PKC activation are key events that lead to smooth muscle contraction and other cellular responses. There is also evidence for the coupling of the CysLT1 receptor to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Figure 1: Simplified Leukotriene D4 signaling pathway and the antagonistic action of SR2640.
Data Presentation
The following tables summarize the quantitative data for this compound in key in vitro and in vivo assays.
Table 1: In Vitro Activity of SR2640
| Assay | Tissue/Preparation | Species | Parameter | Value | Reference |
| LTD4-induced Contraction | Trachea | Guinea Pig | pA2 | 8.7 | [1] |
| [3H]LTD4 Binding | Lung Membranes | Guinea Pig | IC50 | 23 nM | [1] |
| LTD4-induced Ca2+ Mobilization | Neutrophils | Human | Inhibition | Concentration-dependent |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: In Vivo Activity of SR2640
| Model | Species | Endpoint | Dose Range | Effect | Reference |
| LTD4-induced Bronchoconstriction | Guinea Pig | Shift in dose-response curve | 0.03-1.00 mg/kg | Proportional to dose | [1] |
| Antigen-induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | 1 mg/kg | Significant inhibition | [1] |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol describes a method for determining the binding affinity of SR2640 to the LTD4 receptor in guinea pig lung membranes.
Figure 2: Experimental workflow for the radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Euthanize guinea pigs and excise the lungs.
-
Homogenize the lung tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a reaction tube, combine the guinea pig lung membrane preparation, a fixed concentration of [3H]LTD4 (e.g., 0.4 nM), and varying concentrations of SR2640.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
To determine non-specific binding, run a parallel set of tubes containing a high concentration of unlabeled LTD4.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of inhibition of specific binding against the logarithm of the SR2640 concentration.
-
Determine the IC50 value (the concentration of SR2640 that inhibits 50% of the specific [3H]LTD4 binding) by non-linear regression analysis.
-
In Vivo Antigen-Induced Bronchoconstriction in Guinea Pigs
This protocol outlines a method to evaluate the in vivo efficacy of SR2640 in an animal model of allergic asthma.
Figure 3: Experimental workflow for the in vivo antigen-induced bronchoconstriction model.
Methodology:
-
Animal Sensitization:
-
Sensitize male Dunkin-Hartley guinea pigs by intraperitoneal injection of an antigen such as ovalbumin mixed with an adjuvant (e.g., aluminum hydroxide).
-
Allow sufficient time (e.g., 2-3 weeks) for the development of an immune response.
-
-
Anesthesia and Surgical Preparation:
-
Anesthetize the sensitized guinea pigs (e.g., with pentobarbital sodium).
-
Perform a tracheotomy and cannulate the trachea for artificial ventilation.
-
Cannulate the jugular vein for intravenous administration of drugs and the carotid artery for blood pressure monitoring.
-
Place the animal in a plethysmograph to measure changes in pulmonary mechanics.
-
-
Drug Administration:
-
Administer pyrilamine (histamine H1 antagonist), indomethacin (cyclooxygenase inhibitor), and propranolol (β-adrenergic antagonist) intravenously to block the effects of other mediators and isolate the leukotriene-dependent bronchoconstriction.
-
Administer SR2640 or vehicle intravenously.
-
-
Antigen Challenge and Measurement:
-
After a stabilization period, challenge the animal with an intravenous injection of the antigen (ovalbumin).
-
Continuously monitor and record pulmonary resistance and dynamic compliance for a set period (e.g., 15-30 minutes) following the antigen challenge.
-
-
Data Analysis:
-
Calculate the peak increase in pulmonary resistance and the maximum decrease in dynamic compliance for each animal.
-
Compare the mean responses between the SR2640-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test).
-
Clinical Studies
An open-label, uncontrolled clinical study investigated the effect of SR2640 in eight patients with mild to moderate ulcerative colitis.[2] Patients were administered 250 mg of SR2640 three times daily for six weeks. The study found that SR2640 was well-tolerated and resulted in clinical remission in three of the eight patients.[2] This preliminary study suggests a potential therapeutic role for LTD4 receptor antagonism in inflammatory bowel disease, warranting further investigation in larger, controlled trials.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the LTD4/LTE4 receptor. Its efficacy has been demonstrated in both in vitro and in vivo models of leukotriene-mediated responses. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals interested in the role of cysteinyl leukotrienes in health and disease and in the development of novel anti-inflammatory and anti-allergic therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of SR2640 and other CysLT1 receptor antagonists.
References
SR2640 Hydrochloride: A Technical Guide for Asthma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, CysLT₁ and CysLT₂.[1][2][3] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are powerful lipid mediators derived from arachidonic acid that play a central role in the pathophysiology of asthma. They induce potent bronchoconstriction, increase vascular permeability leading to airway edema, stimulate mucus secretion, and promote the infiltration of inflammatory cells, particularly eosinophils, into the airways. By blocking the action of LTD₄ and LTE₄ at their receptors, this compound serves as a valuable tool for investigating the role of the cysteinyl leukotriene pathway in asthma and for the preclinical evaluation of potential anti-asthmatic therapies. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and a summary of key quantitative data.
Physicochemical Properties
This compound is a synthetic molecule with the following properties:
| Property | Value |
| Chemical Name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride |
| Molecular Formula | C₂₃H₁₉ClN₂O₃ |
| Molecular Weight | 406.87 g/mol |
| CAS Number | 146662-42-2 (HCl), 105350-26-3 (free base)[1] |
| Appearance | Solid powder |
| Purity | ≥99% (HPLC)[2] |
| Solubility | Soluble to 50 mM in DMSO |
| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively antagonizing the binding of cysteinyl leukotrienes LTD₄ and LTE₄ to the CysLT₁ receptor. The binding of these leukotrienes to their G-protein coupled receptor (GPCR) on airway smooth muscle cells and inflammatory cells initiates a signaling cascade that leads to the key pathological features of asthma.
The activation of the CysLT₁ receptor by its ligands, primarily LTD₄, leads to the activation of Gq proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of airway smooth muscle, resulting in bronchoconstriction. In inflammatory cells, this signaling pathway can promote chemotaxis, degranulation, and the release of pro-inflammatory mediators.
This compound, by blocking the binding of LTD₄ and LTE₄ to the CysLT₁ receptor, inhibits these downstream signaling events, thereby attenuating bronchoconstriction and airway inflammation.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species/Tissue | Agonist | Value | Reference |
| pA₂ | Guinea Pig Trachea | LTD₄ | 8.7 | [1][2] |
| IC₅₀ (Binding) | Guinea Pig Lung Membranes | [³H]LTD₄ | 23 nM | |
| IC₅₀ (Contraction) | Guinea Pig Ileum | LTD₄ | Not Reported |
Table 2: In Vivo Activity of this compound
| Model | Species | Effect Measured | Dose Range | Result | Reference |
| LTD₄-induced Bronchoconstriction | Guinea Pig | Inhibition of Bronchoconstriction | 0.03 - 1.0 mg/kg (i.v.) | Dose-dependent rightward shift of the dose-response curve | |
| Antigen-induced Bronchoconstriction | Guinea Pig | Inhibition of Bronchoconstriction | 1 mg/kg (i.v.) | Significant inhibition | |
| LTD₄ Inhalation Challenge | Human (Asthmatics) | Attenuation of Bronchoconstriction | Not specified | Characterized as a "weak" antagonist |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound in asthma research.
In Vitro Guinea Pig Tracheal Ring Contraction Assay
This assay is used to assess the direct effect of this compound on airway smooth muscle contraction induced by CysLT₁ receptor agonists.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Leukotriene D₄ (LTD₄)
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize a guinea pig via an approved method.
-
Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into 3-4 mm wide rings.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
To assess the antagonist effect of SR2640, pre-incubate the tracheal rings with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to LTD₄ by adding increasing concentrations of the agonist to the organ bath.
-
Record the isometric contraction using a force transducer and data acquisition system.
-
Analyze the data to determine the pA₂ value of this compound.
References
The Pharmacokinetics of SR2640 Hydrochloride in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature lacks specific quantitative pharmacokinetic data for SR2640 hydrochloride. This guide synthesizes established principles of pharmacokinetic analysis in animal models and incorporates representative data from structurally and functionally similar leukotriene D4/E4 receptor antagonists, namely montelukast and zafirlukast, to provide a comprehensive technical overview.
Introduction
This compound is a potent and selective antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2. By blocking the action of leukotrienes D4 (LTD4) and E4 (LTE4), this compound holds therapeutic potential in the management of inflammatory conditions such as asthma and allergic rhinitis. Understanding the pharmacokinetic profile of this compound in preclinical animal models is a critical step in its development, providing essential data on its absorption, distribution, metabolism, and excretion (ADME). This technical guide outlines the core methodologies for assessing the pharmacokinetics of this compound and presents representative data from analogous compounds to inform early-stage research and development.
Data Presentation: Representative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for the leukotriene receptor antagonists montelukast and zafirlukast in various animal models. These values can serve as a benchmark for anticipating the pharmacokinetic profile of this compound.
Table 1: Oral Pharmacokinetic Parameters of Montelukast in Dogs
| Parameter | Value | Unit |
| Cmax | 1.98 (fasted) - 2.80 (fed) | µg/mL |
| Tmax | 4 | hr |
| t1/2 | 7.68 (fed) - 8.10 (fasted) | hr |
Data from a study on the oral administration of montelukast to dogs.[1]
Table 2: Oral Pharmacokinetic Parameters of Zafirlukast in Guinea Pigs
| Parameter | Value | Unit |
| ED50 | 0.52 | µmol/kg |
| t1/2 | >816 | min |
Data from a study on the pharmacodynamic and pharmacokinetic profile of zafirlukast.[2]
Table 3: General Pharmacokinetic Parameters of Zafirlukast
| Parameter | Value | Unit |
| Bioavailability (with food) | Reduced by ~40% | % |
| Protein Binding | >99 | % |
| Elimination Half-life | ~10 | hr |
General pharmacokinetic characteristics of zafirlukast in humans and laboratory animals.[2][3]
Experimental Protocols
The following sections detail standardized methodologies for conducting pharmacokinetic studies of a compound like this compound in animal models.
Animal Models and Husbandry
-
Species: Sprague-Dawley rats, Beagle dogs, and Dunkin-Hartley guinea pigs are commonly used models for pharmacokinetic studies.[4]
-
Health Status: All animals should be healthy and free of specific pathogens, confirmed by a licensed veterinarian.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the study.
-
Housing: Animals should be housed in appropriate caging with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water should be provided ad libitum, with fasting overnight prior to oral administration.[1]
Drug Formulation and Administration
-
Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose. For intravenous administration, a solution in sterile saline or another appropriate vehicle is required.
-
Dosing:
-
Oral (PO): Administered via oral gavage.
-
Intravenous (IV): Administered as a bolus injection or infusion via a cannulated vein (e.g., jugular vein in rats).[4]
-
Blood Sampling
-
Collection: Serial blood samples are collected at predetermined time points post-dosing. Common time points include pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours after administration.[1][4]
-
Sites: Blood can be collected from the jugular vein (rats), cephalic vein (dogs), or other appropriate sites.
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. The plasma is then stored at -80°C until analysis.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS is a highly sensitive and selective method for quantifying drug concentrations in biological matrices.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, where the analyte is separated from other components on a C18 column.
-
Mass Spectrometry: The analyte is then ionized and detected by a tandem mass spectrometer, which provides high specificity and sensitivity.
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[5]
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Parameters: Key parameters calculated include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.
-
Mandatory Visualizations
Signaling Pathway
The binding of leukotrienes D4 and E4 to the CysLT1 receptor initiates a signaling cascade that leads to various cellular responses, including calcium mobilization and protein kinase C activation. As an antagonist, this compound blocks this initial binding step.
Caption: Leukotriene D4/E4 Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.
Caption: Preclinical Pharmacokinetic Study Workflow.
Bioanalytical Method Validation Workflow
This diagram outlines the key steps involved in validating a bioanalytical method for quantifying a drug in a biological matrix.
Caption: Bioanalytical Method Validation Workflow.
References
- 1. Exploring montelukast in dogs: A preliminary pharmacokinetic study following oral administration under fasted and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-lactancia.org [e-lactancia.org]
- 4. Pharmacokinetics studies in the rat [bio-protocol.org]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols: Utilizing SR2640 Hydrochloride in a Guinea Pig Trachea Contraction Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl-leukotriene (CysLT) receptors, specifically targeting the LTD4 and LTE4 receptors.[1][2][3][4][5] These leukotrienes are significant lipid mediators in the inflammatory cascade and are potent bronchoconstrictors, playing a crucial role in the pathophysiology of asthma and other inflammatory airway diseases.[1] Understanding the antagonistic properties of compounds like this compound is vital for the development of novel therapeutics for these conditions.
The isolated guinea pig trachea model is a classical and robust in vitro assay for studying the effects of various compounds on airway smooth muscle contraction and relaxation.[6][7] This application note provides a detailed protocol for utilizing this compound in a guinea pig trachea contraction model to assess its inhibitory effects on leukotriene-induced bronchoconstriction.
Mechanism of Action of this compound
This compound exerts its pharmacological effect by competitively binding to CysLT1 receptors on airway smooth muscle cells. By occupying these receptors, it prevents the binding of endogenous leukotrienes LTD4 and LTE4, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.[1] Notably, this compound is selective for leukotriene receptors and does not inhibit contractions induced by other spasmogens such as histamine.[1][2][4] A pA2 value of 8.7 has been reported for its antagonistic activity against LTD4 in guinea pig trachea, indicating high potency.[1][2][4]
Experimental Protocols
Materials and Reagents
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Leukotriene D4 (LTD4)
-
Histamine
-
Carbachol (CCh)
-
Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)[6]
-
Dimethyl sulfoxide (DMSO) for dissolving this compound[3][4]
-
Carbogen gas (95% O2, 5% CO2)[6]
-
Organ baths with isometric force transducers[6]
-
Data acquisition system[6]
Preparation of Guinea Pig Tracheal Rings
-
Euthanize a guinea pig via an approved method (e.g., cervical dislocation or CO2 inhalation).
-
Immediately excise the trachea and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.[6]
-
Carefully dissect away any adhering connective and fatty tissue.
-
Cut the trachea into rings, each approximately 2-3 mm in width.[6]
-
Suspend the tracheal rings between two L-shaped stainless-steel hooks in organ baths containing 10 mL of Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.[6]
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, washing them with fresh Krebs-Henseleit solution every 15 minutes.[6]
Experimental Procedure to Evaluate this compound
-
Viability and Contractility Check: After equilibration, induce a contraction with a submaximal concentration of a contractile agent like carbachol (1 µM) or KCl (60 mM) to ensure tissue viability.[6] Wash the tissues and allow them to return to baseline.
-
Antagonism of LTD4-induced Contraction:
-
Add this compound (at desired concentrations, e.g., 1 nM to 1 µM) or its vehicle (DMSO) to the organ baths and incubate for a predetermined period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for LTD4 (e.g., 0.1 nM to 1 µM) in the absence and presence of this compound.
-
Record the contractile responses until a plateau is reached at each concentration.
-
-
Selectivity Assessment (Optional but Recommended):
Data Analysis
-
Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the control (vehicle-treated) tissues.
-
Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
Calculate the EC50 values (the concentration of the agonist that produces 50% of the maximal response) for each curve.
-
To quantify the antagonism, a Schild plot analysis can be performed. This involves plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist. The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on LTD4-Induced Tracheal Contraction
| Treatment Group | n | LTD4 EC50 (nM) | Maximum Contraction (% of Control) |
| Vehicle (Control) | 6 | [Insert Value] | 100 |
| SR2640 (10 nM) | 6 | [Insert Value] | [Insert Value] |
| SR2640 (100 nM) | 6 | [Insert Value] | [Insert Value] |
| SR2640 (1 µM) | 6 | [Insert Value] | [Insert Value] |
Table 2: Schild Plot Analysis for this compound Antagonism of LTD4
| Antagonist | pA2 | Slope |
| This compound | [Insert Value] | [Insert Value] |
Table 3: Selectivity of this compound against Histamine-Induced Contraction
| Treatment Group | n | Histamine EC50 (µM) | Maximum Contraction (% of Control) |
| Vehicle (Control) | 6 | [Insert Value] | 100 |
| SR2640 (1 µM) | 6 | [Insert Value] | [Insert Value] |
Visualizations
Caption: Experimental workflow for assessing this compound in a guinea pig trachea model.
Caption: Signaling pathway of LTD4-induced contraction and SR2640 antagonism.
References
- 1. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. scbt.com [scbt.com]
- 6. Preparation of Guinea Pig Trachea [bio-protocol.org]
- 7. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C5a Receptor Antagonists in Human Neutrophil Chemotaxis Assays
Notice: The initially requested compound, SR2640 hydrochloride, is a selective leukotriene D4/E4 receptor antagonist, not a C5a receptor antagonist.[1][2][3][4] Therefore, it is not suitable for studying C5a-mediated neutrophil chemotaxis. This document provides protocols and data for potent and selective C5a receptor antagonists, Avacopan (CCX168) and W-54011, which are appropriate for this application.
These application notes provide detailed protocols for utilizing small molecule C5a receptor (C5aR1) antagonists in human neutrophil chemotaxis assays. The protocols are intended for researchers, scientists, and drug development professionals investigating the role of the C5a/C5aR1 axis in inflammation and neutrophil migration.
Introduction to C5a-Mediated Neutrophil Chemotaxis
The complement component C5a is a potent pro-inflammatory anaphylatoxin that plays a crucial role in the innate immune response.[5][6] It is a powerful chemoattractant for neutrophils, guiding their migration to sites of inflammation, infection, or tissue injury.[6][7] C5a exerts its effects by binding to the C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor (GPCR) highly expressed on the surface of neutrophils.[8][9] The activation of C5aR1 triggers a cascade of intracellular signaling events, leading to neutrophil polarization, adhesion, and directed migration (chemotaxis).[8][10][11] Consequently, antagonists of the C5aR1 are of significant therapeutic interest for a variety of inflammatory diseases.[9][12][13]
Avacopan (formerly CCX168) and W-54011 are two well-characterized, potent, and selective small molecule antagonists of C5aR1.[5][14][15][16] They are valuable tools for studying the C5a/C5aR1 signaling pathway and for evaluating the therapeutic potential of C5aR1 blockade in inflammatory models.
Data Presentation: Potency of C5aR1 Antagonists
The following table summarizes the in vitro potency of Avacopan (CCX168) and W-54011 in various human neutrophil functional assays.
| Compound | Assay | Parameter | Potency | Source |
| Avacopan (CCX168) | C5a-mediated Neutrophil Chemotaxis (human whole blood) | A₂ | 1.7 nM | [16][17] |
| [¹²⁵I]-C5a Binding to Neutrophils | IC₅₀ | 0.2 nM | [16][17] | |
| C5a-induced Ca²⁺ Mobilization in Neutrophils | IC₅₀ | 0.2 nM | [16][18] | |
| C5a-induced CD11b Upregulation (human whole blood) | A₂ | 3.0 nM | [16][17] | |
| W-54011 | C5a-mediated Neutrophil Chemotaxis | IC₅₀ | 2.7 nM | [5][14] |
| [¹²⁵I]-C5a Binding to Neutrophils | Kᵢ | 2.2 nM | [5][14] | |
| C5a-induced Ca²⁺ Mobilization in Neutrophils | IC₅₀ | 3.1 nM | [5][14] | |
| C5a-induced Reactive Oxygen Species (ROS) Generation | IC₅₀ | 1.6 nM | [5][14] |
-
IC₅₀: The concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function.[17]
-
A₂: The concentration of an antagonist that requires a doubling of the agonist concentration to elicit the same response, indicating competitive antagonism.[17]
-
Kᵢ: The inhibition constant for an inhibitor; a measure of the affinity of the inhibitor for the receptor.
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Whole Blood
This protocol describes the isolation of highly pure and viable human neutrophils from peripheral blood using density gradient centrifugation. This method is designed to minimize neutrophil activation.[19][20][21]
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) whole human blood
-
Density gradient medium for polymorphonuclear leukocytes (e.g., Polymorphprep™)
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Bring all reagents and the blood sample to room temperature.
-
Carefully layer the whole blood over an equal volume of the density gradient medium in a conical tube. To maintain a sharp interface, perform this step slowly with the pipette tip close to the surface of the medium.
-
Centrifuge at 500 x g for 30-35 minutes at room temperature with the centrifuge brake turned off.[19]
-
After centrifugation, distinct layers will be visible. Aspirate and discard the upper layers containing plasma and mononuclear cells.
-
Carefully collect the neutrophil layer.[19]
-
Wash the collected neutrophils by adding HBSS (without Ca²⁺/Mg²⁺) and centrifuge at 350 x g for 10 minutes.[19] Discard the supernatant.
-
To remove contaminating erythrocytes, resuspend the cell pellet in RBC Lysis Buffer and incubate for a short period according to the manufacturer's instructions.
-
Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 5 minutes.
-
Discard the supernatant and wash the neutrophil pellet once more with HBSS.
-
Resuspend the final cell pellet in the desired assay medium.
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. The purity of the isolated neutrophils should be >95%.
Protocol 2: Human Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines a method for quantifying the chemotactic response of isolated human neutrophils to C5a and the inhibitory effect of a C5aR1 antagonist using a Boyden chamber or Transwell® system.[22][23][24][25]
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
C5aR1 antagonist (e.g., Avacopan or W-54011)
-
Recombinant human C5a
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Boyden chamber or 96-well Transwell® plate with 3-5 µm pore size polycarbonate membranes
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
C5a Chemoattractant: Reconstitute lyophilized C5a in sterile water or PBS to create a stock solution. Further dilute in assay medium to the desired working concentration (e.g., 1-10 nM, which typically induces a robust chemotactic response).
-
C5aR1 Antagonist: Prepare a stock solution of the antagonist in DMSO. Create a serial dilution in assay medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration does not exceed 0.1% in all conditions.
-
-
Neutrophil Preparation and Treatment:
-
Resuspend the isolated neutrophils in assay medium to a final concentration of 1-2 x 10⁶ cells/mL.
-
(Optional, for fluorescence-based quantification) Label the neutrophils with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Pre-incubate the neutrophil suspension with various concentrations of the C5aR1 antagonist or vehicle control (DMSO) for 15-30 minutes at 37°C.
-
-
Assay Setup:
-
Add the C5a chemoattractant solution to the lower wells of the Boyden chamber. For negative control wells (to measure random migration), add only assay medium.
-
Place the microporous membrane (or Transwell® insert) over the lower wells.
-
Add the pre-treated neutrophil suspension to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes to allow for neutrophil migration.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the upper chamber. Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the number of cells that have migrated to the lower side of the membrane. This can be achieved by:
-
Fluorescence Measurement: If cells were pre-labeled, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Cell Lysis and Staining: Lyse the migrated cells and measure the activity of an intracellular enzyme like myeloperoxidase.[24]
-
Microscopy: Stain the migrated cells on the membrane and count them manually using a microscope.
-
-
-
Data Analysis:
-
Calculate the percentage of chemotaxis inhibition for each antagonist concentration relative to the C5a-only control.
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
C5a Signaling Pathway in Neutrophil Chemotaxis
Caption: Avacopan blocks C5a binding to C5aR1, inhibiting downstream signaling and chemotaxis.
Experimental Workflow for Chemotaxis Assay
Caption: Workflow for assessing C5aR1 antagonist effects on neutrophil chemotaxis.
References
- 1. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition by the LTD4 antagonist, SR2640, of effects of LTD4 on canine polymorphonuclear leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the leukotriene LTD4/LTE4 antagonist, SR 2640, in ulcerative colitis: an open clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a potent and orally active non-peptide C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avacopan | CCX168 | C5aR antagonist | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complement C5a Receptor is the Key Initiator of Neutrophil Adhesion Igniting Immune Complex-induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Evaluating Avacopan in the Treatment of ANCA-Associated Vasculitis: Design, Development and Positioning of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. C5a Receptor Antagonist, W-54011 [merckmillipore.com]
- 16. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation of Human Neutrophils from Whole Blood and Buffy Coats [jove.com]
- 21. Frontiers | Isolation methods determine human neutrophil responses after stimulation [frontiersin.org]
- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 23. researchgate.net [researchgate.net]
- 24. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR2640 in Studying Airway Hyperresponsiveness in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Airway hyperresponsiveness (AHR) is a cardinal feature of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli. The cysteinyl leukotrienes (LTD4 and LTE4) are potent inflammatory mediators that play a crucial role in the pathophysiology of asthma by inducing bronchoconstriction, mucus secretion, and airway inflammation. SR2640 is a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), which is activated by LTD4 and LTE4.[1] Preclinical studies have demonstrated its efficacy in inhibiting leukotriene-induced bronchoconstriction.[1] These properties make SR2640 a valuable tool for investigating the role of the leukotriene pathway in animal models of AHR and for the preclinical evaluation of potential anti-asthma therapeutics.
This document provides detailed application notes and protocols for the use of SR2640 in a murine model of ovalbumin (OVA)-induced airway hyperresponsiveness.
Mechanism of Action
SR2640 is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1] In the airways, LTD4 and LTE4 bind to the CysLT1 receptor on airway smooth muscle cells, eosinophils, and other inflammatory cells. Activation of this G-protein coupled receptor initiates a signaling cascade that leads to increased intracellular calcium, protein kinase C (PKC) activation, and ultimately, bronchoconstriction and inflammation.[2][3] SR2640 competitively blocks the binding of LTD4 and LTE4 to the CysLT1 receptor, thereby inhibiting these downstream effects and attenuating the features of allergic asthma.
Signaling Pathway of Leukotriene D4/E4 and Inhibition by SR2640
Caption: Signaling pathway of LTD4/E4 and the inhibitory action of SR2640.
Data Presentation
In Vivo Efficacy of SR2640 in a Guinea Pig Model
| Parameter | Vehicle Control | SR2640 (0.03 mg/kg) | SR2640 (0.1 mg/kg) | SR2640 (0.3 mg/kg) | SR2640 (1.0 mg/kg) |
| LTD4-induced Bronchoconstriction | Baseline | Dose-dependent rightward shift in the dose-response curve | Dose-dependent rightward shift in the dose-response curve | Dose-dependent rightward shift in the dose-response curve | Dose-dependent rightward shift in the dose-response curve |
| Antigen-induced Bronchoconstriction | Present | - | - | - | Significant Inhibition |
| Data summarized from a study by Ahnfelt-Rønne et al. (1988).[1] |
Expected Outcomes in an OVA-Induced Murine Model of AHR with Leukotriene Antagonist Treatment
Based on studies with other CysLT1 receptor antagonists like montelukast, the following outcomes can be anticipated when using SR2640 in an OVA-induced murine model of AHR.
| Measurement | OVA-Challenged (Vehicle) | OVA-Challenged + SR2640 |
| Airway Hyperresponsiveness (to Methacholine) | Increased | Significantly Reduced |
| Total Inflammatory Cells in BALF | Increased | Significantly Reduced |
| Eosinophil Count in BALF | Markedly Increased | Significantly Reduced |
| Neutrophil Count in BALF | Increased | Reduced |
| Lymphocyte Count in BALF | Increased | Reduced |
| Mucus Production (PAS staining) | Increased | Reduced |
| Peribronchial Inflammation (H&E staining) | Increased | Reduced |
| BALF: Bronchoalveolar Lavage Fluid. These are expected trends based on the known effects of CysLT1 antagonists in murine asthma models. |
Experimental Protocols
Murine Model of Ovalbumin (OVA)-Induced Airway Hyperresponsiveness
This protocol describes a common method for inducing an allergic airway inflammatory response and hyperresponsiveness in mice, which can then be used to evaluate the efficacy of SR2640.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Methacholine chloride (Sigma-Aldrich)
-
SR2640 (requires appropriate formulation for in vivo administration, e.g., suspension in 0.5% methylcellulose)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
Protocol:
-
Sensitization:
-
On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
-
-
Airway Challenge:
-
From day 21 to day 23, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in saline for 30 minutes. This can be done using a nebulizer connected to an exposure chamber.
-
-
SR2640 Administration (Prophylactic Treatment):
-
Based on preclinical data for SR2640 in guinea pigs and typical doses for other leukotriene antagonists in mice, a starting dose range of 1-10 mg/kg can be proposed.
-
Administer SR2640 (e.g., by oral gavage or i.p. injection) 1-2 hours prior to each OVA challenge on days 21, 22, and 23. The vehicle control group should receive the same volume of the vehicle (e.g., 0.5% methylcellulose).
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge (on day 24), assess AHR in response to increasing concentrations of methacholine.
-
This can be measured using invasive plethysmography (measuring lung resistance and elastance in anesthetized, tracheostomized mice) or non-invasive whole-body plethysmography (measuring Penh).
-
Expose mice to nebulized saline (baseline) followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
-
Bronchoalveolar Lavage (BAL) and Lung Histology:
-
Immediately following AHR measurement, perform a bronchoalveolar lavage by flushing the lungs with sterile saline to collect BAL fluid (BALF).
-
Determine the total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) in the BALF.
-
Perfuse and collect the lungs for histological analysis. Fix the lung tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
Experimental Workflow for Evaluating SR2640 in OVA-Induced AHR
Caption: Experimental workflow for SR2640 in an OVA-induced AHR mouse model.
Conclusion
SR2640, as a selective LTD4/LTE4 antagonist, is a valuable pharmacological tool for elucidating the role of cysteinyl leukotrienes in the pathogenesis of airway hyperresponsiveness and inflammation in murine models of asthma. The protocols and data presented herein provide a framework for researchers to design and execute studies to investigate the therapeutic potential of CysLT1 receptor antagonism. While the provided protocol is based on established methods for similar compounds, dose-response studies are recommended to determine the optimal dose of SR2640 for in vivo studies in mice.
References
- 1. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene D4-induced activation of smooth-muscle cells from human bronchi is partly Ca2+-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
Application Notes and Protocols: SR2640 Hydrochloride as a Negative Control in CysLT Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators of inflammation and allergic responses. They exert their effects through specific G-protein coupled receptors (GPCRs), primarily the CysLT₁ receptor (CysLT₁R) and the CysLT₂ receptor (CysLT₂R). Distinguishing the specific contributions of each receptor subtype to a physiological or pathological response is crucial for targeted drug development. SR2640 hydrochloride is a potent and selective competitive antagonist of the CysLT₁ receptor.[1][2][3][4][5] Its high selectivity makes it an invaluable tool for differentiating CysLT₁R-mediated effects from those potentially mediated by CysLT₂R, effectively serving as a negative control for CysLT₁R activity in studies investigating CysLT₂R signaling.
These application notes provide detailed protocols for utilizing this compound in key in vitro assays to dissect CysLT receptor signaling.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 406.87 g/mol | [2] |
| Formula | C₂₃H₁₈N₂O₃·HCl | [2] |
| Purity | ≥99% | [2][3] |
| Solubility | Soluble to 50 mM in DMSO | [2] |
| Storage | Desiccate at room temperature or store at 2-8°C | [1][2] |
Quantitative Data: In Vitro Activity of SR2640
| Assay | Species/Tissue | Parameter | Value | Reference |
| [³H]LTD₄ Binding | Guinea Pig Lung Membranes | IC₅₀ | 23 nM | [1][6] |
| LTD₄-induced Contraction | Guinea Pig Trachea | pA₂ | 8.7 | [2][3][4][6] |
| LTD₄-induced Ca²⁺ Mobilization | Human Polymorphonuclear Neutrophils | Inhibition | Yes | [1] |
| LTD₄-inhibited Chemotaxis | Canine Polymorphonuclear Neutrophils | IC₅₀ | 38 nM | [1][7] |
Signaling Pathways
CysLT₁R and CysLT₂R are both GPCRs that can couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores.[8][9] CysLT₂R has also been shown to couple to Gi/Go proteins.[8] SR2640 selectively blocks the CysLT₁R pathway.
References
- 1. pnas.org [pnas.org]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. SR 2640 hydrochloride | CAS 146662-42-2 | SR2640 | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CysLT2 receptors interact with CysLT1 receptors and down-modulate cysteinyl leukotriene–dependent mitogenic responses of mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.nova.edu [scholars.nova.edu]
- 8. Expression of the type 2 receptor for cysteinyl leukotrienes (CysLT2R) by human mast cells: Functional distinction from CysLT1R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Cell-Based Assays Using SR2640 Hydrochloride to Block Leukotriene Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes, a family of inflammatory lipid mediators derived from arachidonic acid, play a pivotal role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The cysteinyl leukotrienes (CysLTs), namely LTC₄, LTD₄, and LTE₄, exert their potent pro-inflammatory effects through binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R). Activation of CysLT1R triggers a cascade of intracellular signaling events, leading to hallmark inflammatory responses such as smooth muscle contraction, increased vascular permeability, edema formation, and leukocyte recruitment.
SR2640 hydrochloride is a potent and selective competitive antagonist of the CysLT1 receptor.[1] By specifically blocking the binding of LTD₄ and LTE₄ to CysLT1R, this compound serves as a valuable pharmacological tool for investigating the role of leukotriene signaling in various cellular processes. These application notes provide detailed protocols for key cell-based assays to study the inhibitory effects of this compound on leukotriene-mediated cellular responses.
Data Presentation
The following table summarizes the quantitative data on the biological activity of this compound from various in vitro studies.
| Parameter | Assay | Tissue/Cell Type | Agonist | Value | Reference |
| pA₂ | Smooth Muscle Contraction | Guinea Pig Trachea | LTD₄ | 8.7 | [1] |
| IC₅₀ | Radioligand Binding | Guinea Pig Lung Membranes | [³H]LTD₄ | 23 nM | [1] |
| IC₅₀ | Inhibition of Migration | Canine Polymorphonuclear Leukocytes | LTD₄ (inhibiting LTB₄-induced migration) | 38 nM (for LTD₄ effect) | [2] |
Signaling Pathway
The following diagram illustrates the leukotriene signaling pathway and the mechanism of action for this compound.
References
Application Notes and Protocols for In Vivo Administration of SR2640 Hydrochloride in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR2640 hydrochloride is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1] Leukotrienes are potent lipid mediators involved in the inflammatory cascade, playing a crucial role in the pathophysiology of various inflammatory diseases, including asthma, inflammatory bowel disease (IBD), and cardiovascular conditions. By blocking the action of LTD4 and LTE4 at their receptors, this compound offers a targeted therapeutic approach to mitigate the effects of these pro-inflammatory mediators. These application notes provide an overview of the preclinical in vivo use of this compound, including its mechanism of action, available pharmacokinetic and efficacy data, and protocols for its administration in animal models.
Mechanism of Action: Leukotriene D4/E4 Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to the cysteinyl leukotriene 1 (CysLT1) receptor, thereby preventing the binding of its endogenous ligands, LTD4 and LTE4. This blockade inhibits downstream signaling pathways that lead to key features of inflammation, such as bronchoconstriction, smooth muscle contraction, increased vascular permeability, and cellular infiltration.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vivo preclinical use of this compound.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Route of Administration | Dose Range/Dose | Observed Effect | Reference |
| Guinea Pig | LTD4-induced bronchoconstriction | Intravenous | 0.03-1.00 mg/kg | Dose-dependent inhibition of bronchoconstriction. | [1] |
| Guinea Pig | Antigen-induced bronchoconstriction | Intravenous | 1 mg/kg | Significant inhibition of bronchoconstriction. | [1] |
| Rat | TNBS-induced colitis | Oral | Not Specified | Amelioration of colonic transit disturbances. | [2] |
Table 2: Pharmacokinetic Parameters of SR2640 (as the potassium salt of QMPB)
| Species | Route of Administration | Oral Bioavailability (%) | Key Metabolic Pathway | Excretion | Reference |
| Rat | Oral | ~90% | O-ester β-glucuronidation | Primarily biliary; pronounced enterohepatic circulation. | |
| Dog | Oral | ~50% | Not Specified | Primarily biliary; likely enterohepatic circulation. |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Guinea Pig Model of Antigen-Induced Bronchoconstriction
This protocol is based on the study by Ahnfelt-Rønne et al. (1988).[1]
1. Animal Model:
-
Species: Male Hartley guinea pigs.
-
Sensitization: Actively sensitized to a specific antigen (e.g., ovalbumin).
2. Materials:
-
This compound.
-
Vehicle for intravenous administration (e.g., sterile saline).
-
Antigen solution for challenge.
-
Anesthetic agent.
-
Pyrilamine, indomethacin, propranolol, and suxamethonium (to isolate the leukotriene-mediated response).
3. Experimental Procedure:
-
Anesthetize the guinea pigs.
-
Administer pyrilamine, indomethacin, propranolol, and suxamethonium to block other mediators of bronchoconstriction.
-
Administer this compound intravenously at a dose of 1 mg/kg or vehicle control.
-
After a specified pre-treatment time, challenge the animals with an intravenous injection of the antigen.
-
Measure bronchoconstriction using appropriate physiological recording equipment (e.g., by monitoring changes in tracheal pressure or lung resistance and compliance).
4. Data Analysis:
-
Compare the magnitude of the antigen-induced bronchoconstriction between the this compound-treated group and the vehicle control group.
-
Calculate the percentage inhibition of bronchoconstriction.
Protocol 2: General Protocol for Oral Administration of this compound in a Rat Model of TNBS-Induced Colitis
This protocol is a general guideline based on the study by Pons et al. (1992) and standard methods for inducing colitis.[2]
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
2. Materials:
-
This compound.
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution in ethanol.
-
Anesthetic agent (for colitis induction).
3. Experimental Procedure:
-
Colitis Induction:
-
Fast rats overnight.
-
Anesthetize the rats.
-
Instill TNBS in ethanol solution intrarectally via a catheter.
-
Maintain rats in a head-down position for a few minutes to ensure retention of the TNBS solution.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound or vehicle control orally by gavage daily, starting at a specified time relative to colitis induction (e.g., 24 hours post-TNBS).
-
-
Endpoint Measurement:
-
Monitor colonic transit time at various time points post-colitis induction. This can be done using a non-absorbable marker (e.g., carmine red or charcoal meal) and measuring the time to the first appearance of the colored feces.
-
At the end of the study, euthanize the animals and collect the colon for macroscopic and histological scoring of inflammation and damage.
-
4. Data Analysis:
-
Compare the colonic transit time between the this compound-treated group and the vehicle control group.
-
Compare macroscopic and histological damage scores between the groups.
Disclaimer
This document is intended for research purposes only. The protocols provided are general guidelines and may require optimization based on specific experimental conditions and institutional animal care and use committee (IACUC) regulations. Researchers should consult the original publications for more detailed methodologies.
References
- 1. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene D4 participates in colonic transit disturbances induced by intracolonic administration of trinitrobenzene sulfonic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of α2-Adrenergic Receptor Antagonists in Nasal Mucosa Venodilatation
Introduction
The nasal mucosa is a highly vascularized tissue where blood flow is predominantly regulated by the sympathetic nervous system through adrenergic receptors on vascular smooth muscle. Venous sinusoids, or capacitance vessels, are a key component of this vasculature. Their engorgement with blood leads to nasal congestion, while their constriction results in decongestion. The α2-adrenoceptors play a predominant role in contracting these venous sinusoids.[1][2][3] Therefore, the application of α2-adrenoceptor antagonists is a critical methodology for investigating the mechanisms of nasal mucosa venodilatation and for the development of novel decongestant therapies.
Initial Clarification on SR2640 Hydrochloride: It is important to note that this compound is a potent and selective leukotriene D4 and E4 receptor antagonist. Its mechanism of action is not directly related to the adrenergic system and therefore, it is not the appropriate tool for studying α-adrenoceptor mediated venodilatation in the nasal mucosa. This document will focus on the use of α2-adrenoceptor antagonists, such as yohimbine, which are the pharmacologically correct agents for this application.
I. Principle of Action
Stimulation of α2-adrenoceptors on the venous capacitance vessels in the nasal mucosa by agonists like norepinephrine (released from sympathetic nerves) or exogenous agonists (e.g., BHT-920) leads to vasoconstriction.[4] α2-adrenoceptor antagonists competitively block these receptors, thereby inhibiting agonist-induced vasoconstriction and promoting venodilatation. This vasodilatory effect can be quantified by measuring changes in nasal mucosal blood flow or tissue contractility.
II. Quantitative Data Summary
The following tables summarize the quantitative data on the effects of various α-adrenoceptor agonists and antagonists on nasal mucosa contractility, providing a basis for designing venodilatation studies.
Table 1: Potency of α-Adrenoceptor Agonists in Inducing Contraction in Pig Nasal Mucosa
| Agonist | Receptor Selectivity | pD2 Value (Mean ± SEM) |
| BHT-920 | α2-Agonist | 6.16 ± 0.07 |
| UK 14,304 | α2-Agonist | 6.89 ± 0.13 |
| PGE-6201204 | α2-Agonist | 7.12 ± 0.21 |
Data adapted from Corboz et al. (2006). pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.[5]
Table 2: Potency of α2-Adrenoceptor Antagonists in Inhibiting BHT-920-Induced Contractions in Pig Nasal Mucosa
| Antagonist | Receptor Selectivity | pA2 / pKb Value (Mean ± SEM) |
| Yohimbine | α2-Antagonist | 8.04 (pA2) |
| ARC 239 | α2B/C-Antagonist | 6.33 ± 0.21 (pKb) |
| BRL44408 | α2A-Antagonist | 6.82 ± 0.34 (pKb) |
| RX 821002 | α2A-Antagonist | 8.31 ± 0.35 (pKb) |
| Rauwolscine | α2C-Antagonist | 8.16 ± 0.14 (pKb) |
Data adapted from Corboz et al. (2006). pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response. pKb is the negative logarithm of the equilibrium dissociation constant of an antagonist.[5]
III. Experimental Protocols
A. In Vitro Isometric Tension Studies of Nasal Mucosal Strips
This protocol is designed to assess the direct effect of α2-adrenoceptor antagonists on the contractility of isolated nasal mucosal tissue.
Materials:
-
Freshly obtained nasal mucosa (e.g., from human patients undergoing turbinectomy, or from animal models like pigs or dogs).[1][2]
-
Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Organ chambers with isometric force transducers.
-
α2-adrenoceptor agonist (e.g., BHT-920).
-
α2-adrenoceptor antagonist (e.g., yohimbine).
Procedure:
-
Dissect the nasal mucosa into strips (e.g., 2-3 mm wide and 5-7 mm long).
-
Mount the mucosal strips in organ chambers filled with Krebs-Ringer solution, maintained at 37°C and aerated with 95% O2 - 5% CO2.
-
Attach one end of the strip to a fixed support and the other to an isometric force transducer.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram.
-
To study the effect of an antagonist, pre-incubate the tissue with the α2-adrenoceptor antagonist (e.g., yohimbine, 0.01-0.1 µM) for a specified period (e.g., 30 minutes).[5]
-
Generate a cumulative concentration-response curve for an α2-adrenoceptor agonist (e.g., BHT-920) in the presence and absence of the antagonist.
-
Record the contractile responses and analyze the data to determine the potency of the antagonist (e.g., by calculating the pA2 value).
B. In Vivo Measurement of Nasal Airway Resistance
This protocol allows for the assessment of the decongestant (and by inference, venodilatory) effects of α2-adrenoceptor antagonists in a living animal model.
Materials:
-
Anesthetized animal model (e.g., cat).[2]
-
Method for measuring nasal airway resistance (e.g., rhinomanometry or acoustic rhinometry).
-
System for topical administration of drugs to the nasal mucosa.
-
α2-adrenoceptor agonist to induce congestion.
-
α2-adrenoceptor antagonist.
Procedure:
-
Anesthetize the animal and maintain a stable level of anesthesia.
-
Measure the baseline nasal airway resistance.
-
Induce nasal congestion by topical application of an α2-adrenoceptor agonist.
-
Once a stable level of congestion is achieved, topically administer the α2-adrenoceptor antagonist.
-
Continuously or intermittently measure the nasal airway resistance to determine the effect of the antagonist on reversing the agonist-induced congestion.
-
A vehicle control should be used to account for any non-specific effects.
IV. Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of α2-adrenoceptor mediated vasoconstriction and its inhibition.
Caption: Experimental workflows for studying nasal mucosa venodilatation.
References
- 1. Pharmacological characterization of postjunctional alpha-adrenoceptors in human nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha2-adrenoceptor agonists as nasal decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacological characterization of alpha 2-adrenoceptor-mediated responses in pig nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SR2640 hydrochloride not dissolving properly in aqueous buffer
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of SR2640 hydrochloride in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?
A1: this compound has very low solubility in aqueous solutions and is practically insoluble in water and ethanol alone.[1] The standard and highly recommended procedure is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound, with a solubility of up to 81 mg/mL (199 mM).[1] From this concentrated stock, you can make serial dilutions into your aqueous experimental buffer to achieve the desired final concentration. It is critical to ensure the final concentration of DMSO in your experiment is non-toxic to your cells, typically below 0.5% (v/v).[2]
Q2: I prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. What can I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. This often happens when the final concentration of the compound exceeds its solubility limit in the aqueous medium. Here are several strategies to overcome this:
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your assay.
-
Optimize pH: The solubility of ionizable compounds is pH-dependent. Adjusting the pH of your aqueous buffer can significantly increase solubility.[2] For SR2640, which is a weak base, maintaining a slightly acidic pH may improve solubility.
-
Use a Co-solvent: Incorporating a small amount of a water-miscible organic co-solvent into your final aqueous buffer can help maintain solubility.[2]
-
Vortex Vigorously During Dilution: When adding the DMSO stock to the aqueous buffer, vortex the buffer continuously to ensure rapid mixing. This can prevent localized high concentrations that lead to precipitation.
Q3: What is the optimal pH for dissolving this compound in an aqueous buffer?
A3: The optimal pH for dissolving a compound depends on its pKa value(s). For a basic compound like this compound, solubility in aqueous solution generally increases as the pH decreases. While the specific pKa of SR2640 is not publicly documented, a general recommendation is to use a buffer with a pH between 6.0 and 7.2. It is advisable to test a small range of pH values to find the optimal condition for your specific experiment, ensuring the chosen pH is also compatible with your biological system.
Q4: Are there any buffer components I should avoid when working with this compound?
A4: Yes. Since SR2640 is a hydrochloride salt, you should be cautious of the "common ion effect".[3][4][5] Using buffers with high concentrations of chloride ions (Cl⁻), such as HCl-based buffers, can decrease the solubility of the compound.[3][5] If you are experiencing solubility issues, consider switching to a buffer system that does not contain chloride ions, such as a phosphate-based buffer (e.g., PBS) or a zwitterionic buffer like HEPES, provided they are suitable for your experimental pH range.[6][7][8]
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues with this compound.
Solubility Data Summary
The following table summarizes the known solubility of this compound.
| Solvent/Buffer | Concentration | Temperature | Notes |
| DMSO | ≤ 81 mg/mL (~199 mM)[1] | 25°C | Recommended for stock solutions. Use fresh, anhydrous DMSO. |
| Water | Insoluble[1] | 25°C | Not recommended as a primary solvent. |
| Ethanol | Insoluble[1] | 25°C | Not recommended as a primary solvent. |
| PBS (pH 7.4) | Sparingly soluble | 25°C | Solubility is limited; precipitation may occur at higher concentrations. |
Troubleshooting Workflow
If you encounter solubility problems, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
-
Weigh Compound: Accurately weigh out 4.07 mg of this compound (MW = 406.87 g/mol ).[9]
-
Add Solvent: Add 100 µL of anhydrous, high-purity DMSO to the vial.
-
Dissolve: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.[9][10]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw one aliquot of the 100 mM this compound DMSO stock solution.
-
Prepare Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 2 µL of the 100 mM stock solution to 198 µL of sterile, serum-free cell culture medium. This results in a 1 mM solution in 1% DMSO. Vortex immediately.
-
Prepare Final Working Solution: Prepare a final 1:100 dilution by adding 100 µL of the 1 mM intermediate solution to 9.9 mL of complete cell culture medium. This results in a final concentration of 10 µM this compound with a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.
-
Use Immediately: Use the final working solution immediately for your experiments. Do not store diluted aqueous solutions.
Signaling Pathway and Mechanism of Action
This compound is a potent and selective antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2, which are G-protein coupled receptors (GPCRs).[9] Leukotrienes D4 (LTD4) and E4 (LTE4) are the natural ligands for these receptors. By competitively blocking these receptors, SR2640 inhibits downstream signaling pathways associated with inflammation and allergic responses.
Caption: Simplified signaling pathway of CysLT receptors blocked by SR2640.
Experimental Workflow Example: Calcium Mobilization Assay
This workflow outlines a typical experiment to measure the antagonist activity of SR2640 using a calcium mobilization assay.
Caption: Workflow for a cell-based calcium mobilization functional assay.
References
- 1. SR 2640 hydrochloride产品说明书 [selleck.cn]
- 2. benchchem.com [benchchem.com]
- 3. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. medkoo.com [medkoo.com]
- 10. SR 2640 hydrochloride | 146662-42-2 [sigmaaldrich.com]
Technical Support Center: Optimizing SR2640 Hydrochloride for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SR2640 hydrochloride for in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2). Its primary mechanism of action is to block the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to these receptors. By doing so, it inhibits the downstream signaling pathways that lead to inflammatory responses, such as bronchoconstriction, smooth muscle contraction, and increased vascular permeability.
2. What is the recommended in vivo dosage for this compound?
| Compound | Animal Model | Dosage Range | Route of Administration | Therapeutic Area | Reference |
| Montelukast | Mouse | 0.1 - 1.0 mg/kg | Intraperitoneal | Cerebral Ischemia | [1] |
| Montelukast | Mouse | 5 - 10 mg/kg | Intraperitoneal | Colon Cancer | [2] |
| Montelukast | Mouse | 1 - 10 mg/kg | Oral Gavage | Abdominal Aortic Aneurysm | [3] |
| Montelukast | Rat | 5 - 20 mg/kg/day | Intracolonic | Colitis | [4] |
3. How should this compound be prepared and administered for in vivo experiments?
This compound is typically administered orally. A common method for oral administration in rodents is by gavage.
Preparation of Dosing Solution:
-
Determine the required concentration of this compound based on the target dose (mg/kg) and the dosing volume for the specific animal model (typically 5-10 mL/kg for mice and rats).
-
This compound has low water solubility. A common vehicle for oral administration of similar compounds is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
To prepare the suspension, weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to ensure a uniform suspension.
4. What are the key signaling pathways affected by this compound?
This compound primarily targets the CysLT1 receptor, a G-protein coupled receptor (GPCR). Upon binding of cysteinyl leukotrienes, the CysLT1 receptor activates a Gq alpha subunit, initiating a downstream signaling cascade.
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent dosing.
-
Solution: Ensure the dosing suspension is homogenous before each administration. Use precise oral gavage techniques to deliver the full dose.
-
-
Possible Cause: Variability in animal model.
-
Solution: Use animals of the same age, sex, and genetic background. Ensure proper acclimatization before starting the experiment.
-
Issue 2: Lack of efficacy at the initial dose.
-
Possible Cause: Insufficient dosage.
-
Solution: Perform a dose-response study to determine the optimal effective dose. Start with a range informed by similar compounds (see FAQ 2).
-
-
Possible Cause: Poor oral bioavailability.
-
Solution: Evaluate different vehicle formulations to improve suspension and absorption. Consider alternative routes of administration if oral delivery proves ineffective, though SR2640 is noted to be orally active.
-
Issue 3: Adverse effects or toxicity observed.
-
Possible Cause: Dosage is too high.
-
Solution: Reduce the dosage and perform a dose-escalation study to identify the maximum tolerated dose (MTD). Monitor animals closely for clinical signs of toxicity.
-
-
Possible Cause: Vehicle-related toxicity.
-
Solution: Run a vehicle-only control group to assess any adverse effects caused by the administration vehicle itself.
-
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
This protocol provides a general guideline for the oral administration of this compound to mice and rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)
-
Sterile syringes and gavage needles (appropriate size for the animal)
-
Balance for weighing animals
Procedure:
-
Dose Calculation and Preparation:
-
Calculate the total amount of this compound and vehicle needed for the study.
-
Prepare the dosing suspension as described in FAQ 3. Ensure it is well-mixed before each use.
-
-
Animal Handling and Dosing:
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the animal to minimize stress and movement.
-
Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the suspension.
-
-
Post-Dosing Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions (e.g., respiratory distress, lethargy).
-
Continue to monitor the animals according to the experimental protocol.
-
Pharmacokinetic and Safety Data (Reference Compounds)
As specific data for this compound is limited, the following table provides pharmacokinetic parameters for other CysLT1 receptor antagonists for reference.
| Parameter | Montelukast | Zafirlukast | Pranlukast |
| Bioavailability (Oral) | ~64% (human) | Variable (human) | ~10% (human) |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours (human) | 2 hours (human) | 2 hours (human) |
| Plasma Protein Binding | >99% | ~99% | ~99% |
| Metabolism | Extensively hepatic (CYP2C8, 3A4, 2C9) | Extensively hepatic (CYP2C9) | Hepatic |
| Elimination Half-life | 2.7-5.5 hours (human) | ~10 hours (human) | ~1.5 hours (human) |
References
- 1. Montelukast, a cysteinyl leukotriene receptor-1 antagonist, dose- and time-dependently protects against focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CysLT1R Antagonists Inhibit Tumor Growth in a Xenograft Model of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine Leukotriene Receptor Antagonist—Montelukast—Treatment Improves Experimental Abdominal Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute effects of the cys-leukotriene-1 receptor antagonist, montelukast, on experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
SR2640 hydrochloride off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SR2640 hydrochloride. The information addresses potential issues, particularly those that may arise at high concentrations, drawing parallels from known off-target effects of other cysteinyl leukotriene receptor 1 (CysLT1R) antagonists where direct data for SR2640 is unavailable.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 and E4 (LTD4 and LTE4) receptors, also known as the CysLT1 receptor.[1][2][3][4][5] By blocking this receptor, SR2640 inhibits the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes.[6]
Q2: The product datasheet describes this compound as "selective." Is there any quantitative data on its off-target activity?
Currently, publicly available literature does not provide a comprehensive off-target screening profile for this compound against a broad panel of receptors, kinases, or enzymes. The description of "selective" is based on its high affinity for the CysLT1 receptor in comparison to other receptors tested in initial characterization studies, such as histamine receptors.[1][3][4] For novel experimental systems or when using high concentrations, empirical determination of off-target effects is recommended.
Q3: Are there known off-target effects for other CysLT1 receptor antagonists that could be relevant for this compound at high concentrations?
Yes, other clinically used CysLT1 receptor antagonists like montelukast, zafirlukast, and pranlukast have reported off-target effects and adverse drug reactions that may offer insights into potential, though unconfirmed, off-target activities of this compound, especially at supratherapeutic concentrations. These include:
-
Neuropsychiatric Effects: Montelukast, in particular, has been associated with a range of neuropsychiatric events, including agitation, sleep disturbances, depression, and anxiety.[1][4][5][7][8][9][10][11][12] The underlying mechanism is not fully elucidated but may involve off-target activities in the central nervous system.[1]
-
Interactions with other Receptors: Some studies suggest that CysLT1 receptor antagonists may interact with other receptors at micromolar concentrations, such as P2Y purinergic receptors.[13][14]
-
Kinase Interactions: Montelukast and zafirlukast have been shown to have off-target interactions with adenosine A3 receptor, MAP kinase p38 alpha, and MAP kinase ERK2.[15]
It is crucial to note that these are observations from other drugs in the same class and have not been specifically demonstrated for this compound.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Response at High Concentrations
Potential Cause: Off-target effects of this compound may become apparent at high concentrations, leading to cellular responses unrelated to CysLT1 receptor antagonism.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment to determine if the observed effect is dose-dependent and if it occurs at concentrations significantly higher than the reported pA2 of 8.7 for CysLT1 receptor antagonism.[1][3][4]
-
Control Experiments:
-
Structural Analogs: If available, use a structurally related but inactive analog of SR2640 to see if the effect persists.
-
Different CysLT1R Antagonist: Compare the effects with another CysLT1 receptor antagonist from a different chemical class. If the unexpected phenotype is not replicated, it may be specific to the chemical scaffold of SR2640.
-
-
Target Engagement Assay: Confirm that the CysLT1 receptor is fully occupied at the concentrations where the unexpected effects are observed. This can be done using a competitive binding assay with a radiolabeled CysLT1 receptor agonist.
-
Rescue Experiments: Attempt to rescue the on-target phenotype by adding an excess of a CysLT1 receptor agonist (e.g., LTD4). If the unexpected phenotype is not rescued, it is likely an off-target effect.
Issue 2: Inconsistent Results Between In Vitro and In Vivo Experiments
Potential Cause: Differences in metabolism, tissue distribution, or off-target engagement in a complex in vivo environment can lead to discrepancies with in vitro findings.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, measure the concentration of this compound in the plasma and target tissue of your animal model to ensure that it is within the effective range for CysLT1 receptor antagonism and to assess for potential accumulation to high concentrations that might induce off-target effects.
-
Metabolite Activity: Investigate whether any major metabolites of this compound have different activity profiles, including potential off-target effects.
-
In Vivo Target Engagement: Use techniques like ex vivo binding assays on tissues from treated animals to confirm that the CysLT1 receptor was engaged at the doses administered.
Data on Potential Off-Target Effects of CysLT1 Receptor Antagonists
The following table summarizes off-target activities reported for other CysLT1 receptor antagonists. This data is provided for informational purposes to guide troubleshooting and is not directly demonstrated for this compound.
| Compound | Off-Target | Reported Effect/Interaction | Concentration | Reference |
| Montelukast | Neuropsychiatric Pathways | Associated with depression, aggression, sleep disturbances | Clinical Dosing | [1][4][5][7][8][9][10][11][12] |
| Montelukast | Adenosine A3 Receptor | Potent Inhibition | 43 nM (IC50) | [15] |
| Montelukast | MAP kinase p38 alpha | Potent Inhibition | 856 nM (IC50) | [15] |
| Zafirlukast | MAP kinase p38 alpha | Potent Inhibition | 6.5 nM (IC50) | [15] |
| Zafirlukast | MAP kinase ERK2 | Inhibition | 538 nM (IC50) | [15] |
| Montelukast | P2Y Receptors | Inhibition of UTP and UDP effects | 4.5 - 7.7 µM (IC50) | [14] |
| Pranlukast | P2Y Receptors | Inhibition of UTP and UDP effects | 1.6 - 4.3 µM (IC50) | [14] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for CysLT1 Receptor Occupancy
This protocol is a standard method to determine the binding affinity of a test compound to the CysLT1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CysLT1 receptor.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled CysLT1 receptor ligand (e.g., [3H]-LTD4), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the reaction mixture at room temperature to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) from the IC50 value, which indicates the binding affinity of the antagonist.
Protocol 2: In Vitro Functional Assay - Calcium Mobilization
This assay measures the ability of an antagonist to block agonist-induced intracellular calcium mobilization, a downstream effect of CysLT1 receptor activation.
Methodology:
-
Cell Culture: Plate cells expressing the CysLT1 receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: Incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a CysLT1 receptor agonist (e.g., LTD4) to stimulate the cells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50).
Visualizations
Caption: CysLT1 Receptor Signaling Pathway and Point of Inhibition by SR2640.
Caption: Troubleshooting Workflow for Unexpected Experimental Results.
References
- 1. Merck’s Former Asthma Blockbuster Singulair Could Be Linked to Mental Health Problems: Reuters - BioSpace [biospace.com]
- 2. Identification of cysteinyl-leukotriene-receptor 1 antagonists as ligands for the bile acid receptor GPBAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 4. Analysis of Neuropsychiatric Diagnoses After Montelukast Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
- 6. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 7. clinician.nejm.org [clinician.nejm.org]
- 8. Adverse drug reactions of montelukast and pranlukast: Analysis of the Korea database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Side Effects of Leukotriene Receptor Antagonists in Asthmatic Children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adverse drug reactions of leukotriene receptor antagonists in children with asthma: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leukotriene receptor antagonists and risk of neuropsychiatric events in children, adolescents and young adults: a self-controlled case series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Why is SR2640 hydrochloride showing low potency in my assay?
Technical Support Center: SR2640 Hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers observing lower-than-expected potency with this compound in their assays.
Frequently Asked Questions (FAQs)
Q:
A: this compound is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors D4 (CysLT1) and E4 (CysLT2), with reported high potency in the low nanomolar range.[1][2][3] If you are observing low potency (e.g., a high IC50 value), it is most likely due to experimental variables rather than the inherent activity of the compound.
This guide will help you troubleshoot potential issues related to compound handling, assay design, experimental protocol, and data analysis.
Initial Compound Checklist:
Before proceeding, review the fundamental properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 406.87 g/mol | [1][4] |
| Chemical Formula | C₂₃H₁₈N₂O₃·HCl | [1][4] |
| Solubility | - Soluble in DMSO (up to 81 mg/mL or ~199 mM) - Insoluble in water and ethanol | [1][2][4][5] |
| Storage (Powder) | -20°C for long-term (up to 3 years) | [1][2] |
| Storage (Stock Solution) | -80°C in solvent for up to 1 year (aliquot to avoid freeze-thaw cycles) |[2] |
Table 2: Reported Potency of this compound
| Metric | Value | System |
|---|---|---|
| pA₂ | 8.7 | LTD₄-induced guinea pig ileum and trachea contraction |
| Target Affinity | ~2.2 nM | Leukotriene Receptor (LTR) |
Troubleshooting Guide
To identify the source of the discrepancy, please review the following sections in a stepwise manner.
References
Technical Support Center: Enhancing the Oral Bioavailability of SR2640 Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the improvement of oral bioavailability for the selective leukotriene D4/E4 receptor antagonist, SR2640 hydrochloride. Given its poor aqueous solubility, this document outlines several formulation strategies to enhance its absorption after oral administration.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges with the oral delivery of this compound?
A1: The primary challenge in the oral delivery of this compound is its low aqueous solubility. The molecule is described as insoluble in water and ethanol. Poor solubility is a common reason for low and variable oral bioavailability, as the drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. For hydrochloride salts of poorly soluble weak bases, there can also be a risk of conversion to the less soluble free base form in the higher pH environment of the intestines, further limiting absorption.[1]
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies have proven effective for improving the oral bioavailability of poorly water-soluble drugs and could be applied to this compound. These include:
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can increase its aqueous solubility.
Q3: How do these formulation strategies compare in terms of potential bioavailability enhancement?
A3: The effectiveness of each strategy is highly dependent on the specific physicochemical properties of the drug. Below is a table with representative pharmacokinetic data from studies on other poorly soluble drugs, illustrating the potential improvements that can be achieved with these formulation techniques.
Data Presentation: Representative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of three different poorly soluble drugs (Itraconazole, Fenofibrate, and Carbamazepine) before and after formulation using the discussed strategies. This data is intended to be representative of the improvements that could potentially be achieved for this compound.
Table 1: Itraconazole Solid Dispersion
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Pure Itraconazole | 58.7 ± 11.2 | 4.0 | 432.5 ± 98.7 | 100 |
| Itraconazole Solid Dispersion | 135.4 ± 25.8 | 2.5 | 1123.6 ± 214.5 | ~260 |
Data adapted from pharmacokinetic studies in rats.
Table 2: Fenofibrate Lipid-Based Formulation (SMEDDS)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| Micronized Fenofibrate | 0.89 ± 0.21 | 4.5 | 12.4 ± 3.1 | 100 |
| Fenofibrate SMEDDS | 2.15 ± 0.45 | 2.0 | 29.8 ± 6.7 | ~240 |
Data adapted from human pharmacokinetic studies.[2][3]
Table 3: Carbamazepine-Cyclodextrin Complex
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| Carbamazepine Tablet | <2 | 2.5 | Varies | ~25% (Absolute) |
| Carbamazepine-HP-β-CD Solution | ~4 | 1.0 | Varies | ~50% (Absolute) |
Data adapted from pharmacokinetic studies in dogs.[4]
Troubleshooting Guides
Issue: Low and variable bioavailability in preclinical animal studies.
-
Possible Cause: Poor dissolution of the crystalline this compound in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Particle Size Reduction: While not a formulation change, micronization of the drug substance can increase the surface area for dissolution.
-
Formulation as a Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer to enhance its dissolution rate.
-
Develop a Lipid-Based Formulation: A SEDDS formulation can help to maintain the drug in a solubilized state in the gut.
-
Utilize Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin can significantly improve the aqueous solubility of this compound.
-
Issue: Precipitation of the drug in the intestinal tract.
-
Possible Cause: The hydrochloride salt may be converting to the less soluble free base at the higher pH of the small intestine.
-
Troubleshooting Steps:
-
Amorphous Solid Dispersions: Using polymers in a solid dispersion can help maintain a supersaturated state and inhibit precipitation.
-
Lipid-Based Formulations: The components of a lipid-based formulation can help to keep the drug solubilized even after dispersion in the intestinal fluids.
-
Inclusion of Precipitation Inhibitors: Polymers such as HPMC or PVP can be included in the formulation to prevent or slow down the precipitation of the drug.
-
Experimental Protocols
1. Preparation of a Solid Dispersion by Hot-Melt Extrusion (HME)
This method involves the dispersion of the drug in a molten polymer matrix.
-
Materials:
-
This compound
-
Polymer carrier (e.g., Soluplus®, Kollidon® VA64, HPMCAS)
-
Plasticizer (optional, e.g., Poloxamer 188, PEG 400)
-
-
Protocol:
-
Pre-blend the this compound and polymer (and plasticizer, if used) in the desired ratio (e.g., 1:3 drug-to-polymer).
-
Set the temperature profile of the hot-melt extruder. The temperature should be high enough to ensure the polymer is molten but below the degradation temperature of the drug and excipients.
-
Feed the physical mixture into the extruder at a constant rate.
-
The molten extrudate is then cooled and solidified.
-
The resulting extrudate can be milled to a powder for further formulation into tablets or capsules.[5][6][7][8]
-
2. Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This involves dissolving the drug in a mixture of oils, surfactants, and co-surfactants.
-
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
-
Protocol:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Add the this compound to the mixture.
-
Gently heat (if necessary) and stir the mixture until the drug is completely dissolved and a clear, homogenous solution is formed.[9][10][11][12][13]
-
3. Preparation of a Drug-Cyclodextrin Inclusion Complex by Freeze-Drying
This method involves the formation of an inclusion complex in solution, followed by removal of the solvent.
-
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Deionized water
-
-
Protocol:
-
Dissolve the HP-β-CD in deionized water with stirring.
-
Separately, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) if it is not directly soluble in the aqueous cyclodextrin solution.
-
Slowly add the drug solution to the cyclodextrin solution while stirring continuously.
-
Continue to stir the mixture for a specified period (e.g., 24-48 hours) to allow for complex formation.
-
Freeze the resulting solution (e.g., at -80°C).
-
Lyophilize the frozen solution under vacuum to obtain a dry powder of the inclusion complex.[14][15][16]
-
Mandatory Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Simplified leukotriene D4/E4 signaling pathway and the action of SR2640 HCl.[17][18][19][20][21]
References
- 1. [PDF] Formulation of Chewable Tablets Containing Carbamazepine-β-cyclodextrin Inclusion Complex and F-Melt Disintegration Excipient. The Mathematical Modeling of the Release Kinetics of Carbamazepine | Semantic Scholar [semanticscholar.org]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Analysis of the enhanced oral bioavailability of fenofibrate lipid formulations in fasted humans using an in vitro-in silico-in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous and oral pharmacokinetic evaluation of a 2-hydroxypropyl-beta-cyclodextrin-based formulation of carbamazepine in the dog: comparison with commercially available tablets and suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy [mdpi.com]
- 6. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. scispace.com [scispace.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
- 16. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Leukotriene D4 Upregulates Oxidized Low-Density Lipoprotein Receptor 1 and CD36 to Enhance Oxidized LDL Uptake and Phagocytosis in Macrophages Through Cysteinyl Leukotriene Receptor 1 [frontiersin.org]
Technical Support Center: SR2640 Hydrochloride In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a suitable vehicle for in vivo studies with SR2640 hydrochloride. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
A1: this compound is a potent and selective competitive antagonist of the leukotriene D4 and E4 receptors.[1][2][3] Understanding its solubility is crucial for appropriate vehicle selection in in vivo experiments. This compound is soluble in Dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.
Q2: What are the general options for in vivo vehicles for water-insoluble compounds like this compound?
A2: For compounds with poor water solubility, several vehicle options can be considered depending on the route of administration:
-
Aqueous suspensions: Using suspending agents like carboxymethylcellulose sodium (CMC-Na), methylcellulose (MC), or polyethylene glycol (PEG) can create a uniform suspension for oral or intraperitoneal administration.
-
Co-solvent systems: A small amount of an organic solvent, such as DMSO, can be used to initially dissolve the compound, which is then further diluted in a non-toxic vehicle like saline or corn oil. However, the final concentration of the organic solvent should be minimized to avoid toxicity.
-
Lipid-based vehicles: For highly lipophilic compounds, oils such as corn oil, sesame oil, or olive oil can be used as vehicles, particularly for oral or intraperitoneal routes.
Q3: What is the recommended starting point for a vehicle for oral administration of this compound?
A3: A good starting point for oral administration of this compound is a suspension in carboxymethylcellulose sodium (CMC-Na). A 0.5% to 1% (w/v) solution of CMC-Na in water or saline is commonly used to create a stable and homogenous suspension suitable for in vivo studies.[4]
Q4: Can I use DMSO for in vivo administration of this compound?
A4: While this compound is soluble in DMSO, using DMSO as the primary vehicle for in vivo studies is generally not recommended due to potential toxicity. If necessary, a minimal amount of DMSO can be used to create a stock solution, which should then be diluted with a less toxic vehicle to a final DMSO concentration that is well-tolerated by the animals (typically below 5-10% for intraperitoneal injections and even lower for intravenous routes). Always include a vehicle-only control group in your experiment to account for any effects of the vehicle itself.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitation after dilution of DMSO stock solution. | The compound has very low solubility in the final aqueous vehicle. The concentration of the compound is too high. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., PEG 400) in the final vehicle, while remaining within tolerated limits. Consider using a different vehicle system, such as a lipid-based vehicle or a different suspending agent. |
| Inconsistent results between animals in the same treatment group. | The compound is not uniformly suspended in the vehicle, leading to inaccurate dosing. The suspension is not stable over the duration of the dosing period. | Ensure the CMC-Na suspension is prepared correctly to achieve a homogenous mixture. Vigorously vortex or stir the suspension before drawing each dose to ensure uniformity. Prepare the suspension fresh daily if stability is a concern. |
| Difficulty in administering the vehicle due to high viscosity. | The concentration of the suspending agent (e.g., CMC-Na) is too high. The grade of the suspending agent used has a high intrinsic viscosity. | Reduce the concentration of the suspending agent (e.g., to 0.5% CMC-Na). Use a lower viscosity grade of CMC-Na. Ensure the preparation method does not lead to excessive thickening. |
| Adverse effects observed in the vehicle control group. | The vehicle itself is causing toxicity. This can be due to the type of vehicle, the concentration of co-solvents (like DMSO), or impurities. | Reduce the concentration of any potentially toxic components (e.g., DMSO). Switch to a more biocompatible vehicle. Ensure all components of the vehicle are of high purity and suitable for in vivo use. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [3][5] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Table 2: Common In Vivo Vehicles for Water-Insoluble Compounds
| Vehicle Type | Composition | Common Administration Routes | Key Considerations |
| Aqueous Suspension | 0.5-1% Carboxymethylcellulose sodium (CMC-Na) in water or saline | Oral, Intraperitoneal | Good for oral dosing; requires proper preparation to ensure homogeneity.[4] |
| Co-solvent System | DMSO, Polyethylene Glycol (PEG) 400, Ethanol (in low concentrations) diluted with saline, water, or corn oil | Intraperitoneal, Intravenous, Oral | Concentration of the organic solvent must be carefully controlled to avoid toxicity. |
| Lipid-based Vehicle | Corn oil, Sesame oil, Olive oil | Oral, Intraperitoneal, Subcutaneous | Suitable for highly lipophilic compounds; not suitable for intravenous administration. |
Experimental Protocols
Protocol 1: Preparation of 0.5% CMC-Na Suspension for Oral Gavage
-
Preparation of 0.5% CMC-Na Solution:
-
Heat sterile water or saline to approximately 60-70°C.
-
Slowly add 0.5 g of low-viscosity CMC-Na powder to 100 mL of the heated water/saline while stirring vigorously with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take several hours.
-
Allow the solution to cool to room temperature. The final solution should be stored at 4°C.
-
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Add a small volume of the 0.5% CMC-Na solution to the powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously triturating or vortexing to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or aggregates.
-
It is recommended to prepare the suspension fresh on the day of the experiment.
-
-
Administration:
-
Before each administration, vortex the suspension thoroughly to ensure uniformity.
-
Administer the suspension to the animals using an appropriate-sized gavage needle.
-
Mandatory Visualization
Caption: this compound blocks the Leukotriene D4 signaling pathway.
Caption: General experimental workflow for an in vivo study with this compound.
References
Troubleshooting unexpected results with SR2640 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR2640 hydrochloride. The following information is designed to address common challenges and unexpected results encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 and E4 (CysLT1) receptors. By blocking these receptors, it inhibits the pro-inflammatory effects of leukotrienes, which include bronchoconstriction, increased vascular permeability, and mucus secretion.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: It is recommended to use an organic solvent such as dimethyl sulfoxide (DMSO) or methanol to prepare a stock solution of this compound.[3] For example, a stock solution of up to 50 mM can be prepared in DMSO.
Q3: How should this compound stock solutions be stored?
A3: Stock solutions should be aliquoted and stored at -20°C or below for long-term use (months to years). For short-term storage (days to weeks), they can be kept at 0-4°C in a dry, dark environment.[3] It is advisable to minimize freeze-thaw cycles.
Q4: I am observing lower than expected potency of this compound in my cell-based assay. What could be the cause?
A4: Lower than expected potency can be due to several factors:
-
Degradation of the compound: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is recommended to use freshly prepared dilutions for each experiment.
-
Precipitation in culture media: this compound, like many small molecules, may have limited solubility in aqueous solutions like cell culture media. Visually inspect the media for any signs of precipitation after adding the compound. Consider preparing intermediate dilutions in a co-solvent if necessary, ensuring the final solvent concentration is not cytotoxic.
-
Cell density and passage number: Variations in cell density and using cells at a high passage number can affect experimental outcomes. It is crucial to maintain consistency in cell seeding density and use cells within a defined passage range for reproducible results.
-
Assay-specific interference: The compound might interfere with the assay components or readout. For example, in fluorescence-based assays, the compound's intrinsic fluorescence could be a factor. Running appropriate controls, such as the compound in cell-free media, can help identify such interferences.
Q5: I am seeing unexpected cellular responses that don't seem to be mediated by the CysLT1 receptor. What could be happening?
A5: While this compound is a selective CysLT1 receptor antagonist, there is evidence that this class of drugs can have off-target effects. One notable off-target interaction is with P2Y receptors.[4] If your experimental system expresses P2Y receptors, the observed effects could be a result of this interaction. Consider using a P2Y receptor antagonist as a control to investigate this possibility. Additionally, at high concentrations, off-target effects for any compound become more likely. It is always recommended to perform dose-response experiments to determine the optimal concentration range for your specific assay.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or irreproducible results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in Stock Solution | Prepare a fresh stock solution of this compound. Ensure complete dissolution of the powder. Aliquot the new stock to avoid multiple freeze-thaw cycles. |
| Inconsistent Cell Culture Conditions | Standardize cell seeding density, passage number, and growth phase. Ensure consistent incubation times and media formulations. |
| Pipetting Errors | Calibrate pipettes regularly. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing between each step. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain a humid environment. |
Issue 2: High background signal or assay interference.
| Potential Cause | Troubleshooting Step |
| Compound Interference | Run a control plate with this compound in cell-free media to assess its intrinsic signal (absorbance, fluorescence, or luminescence) at the wavelengths used in your assay. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.5%). |
| Media Components | Some components in the cell culture media, like phenol red or serum, can contribute to background signals in certain assays. Consider using a simplified buffer system (like PBS) for the final assay step if possible. |
Issue 3: Unexpected cell death or cytotoxicity.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response curve to determine the cytotoxic concentration of this compound for your specific cell line. The optimal working concentration should be well below the cytotoxic threshold. |
| Solvent Toxicity | Run a vehicle control with the same final concentration of the solvent used to dissolve this compound to ensure the observed cytotoxicity is not due to the solvent. |
| Contamination | Check cell cultures for any signs of microbial contamination. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 406.87 g/mol | [3] |
| Chemical Formula | C₂₃H₁₉ClN₂O₃ | [3] |
| Purity | >98% | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage (Solid) | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | [3] |
| Storage (Solution) | Aliquoted at -20°C or below | [3] |
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
General Protocol for Calcium Imaging Assay
-
Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for microscopy.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye in a physiological buffer.
-
Baseline Measurement: Acquire a stable baseline fluorescence signal from the cells before any treatment.
-
Compound Application: Add this compound at the desired concentration and incubate for a sufficient period to allow for receptor binding.
-
Agonist Stimulation: Stimulate the cells with a known CysLT1 receptor agonist (e.g., LTD₄) and record the changes in intracellular calcium levels by measuring the fluorescence intensity over time.
-
Data Analysis: Quantify the changes in fluorescence intensity to determine the effect of this compound on agonist-induced calcium mobilization.
Mandatory Visualizations
Caption: this compound mechanism of action.
Caption: Troubleshooting workflow for this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiology of the cysteinyl leukotrienes and effects of leukotriene receptor antagonists in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing SR2640 Hydrochloride Cytotoxicity in Cell-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of SR2640 hydrochloride in cell-based experiments. The following information is designed to help you identify and address potential issues that may arise during your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors. By blocking these receptors, it inhibits the signaling pathways that mediate inflammatory responses.
Q2: I am observing significant cytotoxicity at concentrations where I expect to see a pharmacological effect. What are the potential causes?
Unexpectedly high cytotoxicity can stem from several factors:
-
Compound Precipitation: this compound may have limited solubility in your cell culture medium, leading to the formation of precipitates that can be toxic to cells.
-
Off-Target Effects: At higher concentrations, small molecules can interact with unintended cellular targets, leading to cytotoxic responses.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.5%.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly sensitive to this compound.
Q3: How can I determine if this compound is precipitating in my cell culture medium?
Visually inspect the culture wells under a microscope after adding the compound. Look for crystalline structures or a hazy appearance in the medium. You can also centrifuge a sample of the medium containing the highest concentration of this compound and check for a pellet.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should ideally be kept below 0.1% and should not exceed 0.5%. Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments.
Q5: How do I choose the optimal concentration range for this compound in my experiments?
It is recommended to perform a dose-response curve starting with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. This will help you identify a therapeutic window where you can observe the desired pharmacological effect without significant cell death.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell-based assays.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding cells and reagents. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Observed cytotoxicity does not correlate with the expected pharmacological effect. | Off-target effects or assay interference. | Use a lower concentration range of this compound. Employ orthogonal assays to confirm the biological effect. For example, if studying apoptosis, use both a caspase activity assay and a membrane integrity assay. |
| Bell-shaped dose-response curve (cytotoxicity decreases at higher concentrations). | Compound precipitation at high concentrations. | Visually inspect for precipitation. Determine the solubility of this compound in your specific cell culture medium. If precipitation is observed, consider using a different solvent or a formulation with solubilizing agents. |
| Inconsistent results between experiments. | Variations in cell health, passage number, or reagent quality. | Use cells within a consistent and low passage number range. Ensure cell viability is >95% before starting the experiment. Use fresh, high-quality reagents and prepare fresh dilutions of this compound for each experiment. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.[1][2]
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Readout: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells treated with a lysis buffer).[1]
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing this compound cytotoxicity.
Caption: SR2640 HCl as a leukotriene receptor antagonist.
Caption: A generalized pathway of drug-induced apoptosis.
References
Validation & Comparative
A Comparative Guide to CysLT1 Receptor Antagonism: SR2640 Hydrochloride vs. Montelukast
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent cysteinyl leukotriene 1 (CysLT1) receptor antagonists: SR2640 hydrochloride, a potent research tool, and montelukast, a widely prescribed therapeutic agent. This document synthesizes available experimental data to objectively evaluate their performance, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
Introduction to CysLT1 Receptor Antagonism
The cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1][2] They exert their effects by binding to CysLT receptors, with the CysLT1 receptor being a primary target for therapeutic intervention.[2] Antagonism of the CysLT1 receptor can mitigate the downstream effects of CysLT signaling, such as bronchoconstriction, airway edema, and mucus production.[1]
Montelukast is a selective, orally active CysLT1 receptor antagonist that is clinically approved for the treatment of asthma and allergic rhinitis.[1][2] This compound is a potent and selective competitive antagonist of LTD₄ and LTE₄ at the CysLT1 receptor, primarily utilized as a research compound to investigate the role of CysLTs in various physiological and pathological processes.[3][4]
Quantitative Comparison of CysLT1 Receptor Antagonism
| Parameter | This compound | Montelukast | Reference |
| Binding Affinity (IC₅₀) | 23 nM | Not directly available in the same format | [5] |
| Binding Affinity (Ki) | Not available | ~2-5 nM | [6] |
| Functional Antagonism (pA₂) | 8.7 | Not available | [5] |
| Receptor Selectivity | Selective for LTD₄/LTE₄ over LTC₄ | Selective for CysLT1 receptor | [1][5] |
| Tissue/Cell Preparation | Guinea-pig lung membranes | Guinea pig lung membranes / Human lung parenchyma | [5][6][7] |
| Radioligand | [³H]LTD₄ | [³H]LTD₄ | [5][7] |
Note: A lower IC₅₀ or Ki value indicates a higher binding affinity. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, with a higher value indicating greater potency. A comparative study on human lung parenchyma membranes indicated that montelukast is equipotent to zafirlukast in displacing [³H]LTD₄.[7]
CysLT1 Receptor Signaling Pathway
The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligands (LTD₄, LTC₄, LTE₄), initiates a downstream signaling cascade. This ultimately leads to the physiological responses associated with asthma and allergic inflammation.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize CysLT1 receptor antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Ki) of an antagonist.
Materials:
-
Membrane preparations from cells or tissues expressing the CysLT1 receptor (e.g., guinea-pig lung membranes).
-
Radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD₄).
-
Unlabeled antagonist (this compound or montelukast) at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
General Protocol:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled antagonist.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the unlabeled antagonist. The IC₅₀ value (the concentration of antagonist that inhibits 50% of specific binding) is determined and can be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CysLT1 receptor agonist.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an antagonist in a cell-based functional assay.
Materials:
-
Cells expressing the CysLT1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
CysLT1 receptor agonist (e.g., LTD₄).
-
Unlabeled antagonist (this compound or montelukast) at various concentrations.
-
Assay buffer.
-
Fluorometric imaging plate reader (FLIPR) or a similar instrument.
General Protocol:
-
Load the CysLT1 receptor-expressing cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Stimulate the cells with a fixed concentration of a CysLT1 receptor agonist.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a fluorometric plate reader.
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of the antagonist to determine the IC₅₀ value.
Summary and Conclusion
Both this compound and montelukast are effective antagonists of the CysLT1 receptor. Based on the available data, this compound demonstrates high potency in functional assays (pA₂ = 8.7) and significant binding affinity (IC₅₀ = 23 nM) in guinea-pig lung membranes.[5] Montelukast also exhibits high binding affinity (Ki ≈ 2-5 nM) in a similar preparation and has a well-established clinical profile as a safe and effective treatment for asthma and allergic rhinitis.[1][6]
The choice between these two compounds depends on the specific research or clinical application. This compound serves as a valuable tool for in vitro and in vivo preclinical research to explore the roles of the CysLT1 receptor. Montelukast, with its extensive clinical data, remains a cornerstone in the therapeutic management of CysLT-mediated diseases.
Direct comparative studies are warranted to provide a more definitive quantitative comparison of the potency and affinity of these two important CysLT1 receptor antagonists under identical experimental conditions.
References
- 1. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 2. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. tocris.com [tocris.com]
- 5. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cysteinyl Leukotriene Receptor Antagonists: Pranlukast vs. SR2640 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of two prominent cysteinyl leukotriene (CysLT) receptor antagonists, Pranlukast and SR2640 hydrochloride. The following sections present a comprehensive overview of their selectivity and potency, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Introduction
Pranlukast and this compound are valuable research tools for investigating the role of cysteinyl leukotrienes in various physiological and pathological processes, including asthma and other inflammatory conditions. Both compounds act as antagonists at CysLT receptors, but they exhibit distinct profiles in terms of their potency and selectivity for the two major subtypes, CysLT1 and CysLT2 receptors. Understanding these differences is crucial for the design and interpretation of preclinical and clinical studies.
Quantitative Comparison of Potency and Selectivity
The following table summarizes the available quantitative data on the potency and selectivity of Pranlukast and this compound at cysteinyl leukotriene receptors.
| Compound | Target Receptor | Potency Metric | Value | Species/Tissue | Assay Type |
| Pranlukast | CysLT1 | IC50 | 0.3 µM[1] | Guinea-pig trachea | Functional (LTD4-induced mucus secretion) |
| CysLT1 | pKB | 7.0[1] | Guinea-pig trachea | Functional (LTD4-induced mucus secretion) | |
| CysLT1 vs CysLT2 | Selectivity | ~4500-fold for CysLT1 | In vitro | Not specified | |
| This compound | CysLT1 | IC50 | 23 nM | Guinea-pig lung membranes | Radioligand binding ([3H]LTD4) |
| CysLT1 | pA2 | 8.7[2][3] | Guinea-pig ileum and trachea | Functional (LTD4-induced contraction) | |
| CysLT2 | - | Data not available | - | - |
Note: A direct comparison of potency should be made with caution due to the different assay types and tissues used.
Experimental Methodologies
The data presented in this guide are derived from established pharmacological assays. Below are detailed protocols for the key experiments used to characterize these compounds.
Radioligand Binding Assay (for determining IC50 and Ki)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a target receptor.
Protocol:
-
Membrane Preparation:
-
Tissues or cells expressing the target receptor (e.g., guinea-pig lung) are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]LTD4) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (Pranlukast or this compound) are added to compete for binding.
-
The reaction is incubated at a specific temperature for a set time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter to trap the membranes with bound radioligand.
-
The filter is washed with cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from the total binding to calculate specific binding.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assay: Calcium Mobilization (for determining antagonist activity)
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Protocol:
-
Cell Culture and Loading:
-
Cells expressing the target receptor (e.g., CHO cells transfected with the human CysLT1 receptor) are cultured in appropriate media.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which increases its fluorescence intensity upon binding to calcium.
-
-
Antagonist Incubation:
-
The cells are pre-incubated with varying concentrations of the antagonist (Pranlukast or this compound) for a specific period.
-
-
Agonist Stimulation:
-
A specific agonist for the receptor (e.g., LTD4) is added to the cells.
-
-
Fluorescence Measurement:
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
-
Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium response is quantified.
-
The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, can be calculated to determine the antagonist's potency.
-
Visualizing the Molecular Landscape
To better understand the context of Pranlukast and this compound's mechanism of action and the methods used to study them, the following diagrams are provided.
Caption: Cysteinyl Leukotriene 1 (CysLT1) Receptor Signaling Pathway.
References
Validating SR2640 Hydrochloride's Effect on Downstream Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SR2640 hydrochloride's performance in modulating downstream signaling pathways, benchmarked against other common cysteinyl leukotriene receptor 1 (CysLT1R) antagonists. The experimental data cited herein offers a framework for validating the efficacy and mechanism of action of this compound in cellular and biochemical assays.
Introduction to this compound
This compound is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, primarily targeting the CysLT1 receptor.[1] By blocking the binding of these inflammatory mediators, this compound effectively inhibits the downstream signaling cascades responsible for various pathological responses, including smooth muscle contraction, inflammation, and chemotaxis.[1][2] This guide focuses on the validation of its effects on key downstream signaling pathways.
CysLT1 Receptor Downstream Signaling Pathways
Activation of the CysLT1 receptor, a G-protein coupled receptor (GPCR), by its endogenous ligands (LTD4 and LTE4) predominantly initiates two major signaling cascades:
-
Gq/11-PLC-IP3-Ca2+ Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
-
Gi/o-Ras-MAPK Pathway: There is also evidence for CysLT1 receptor coupling to Gi/o proteins, which can lead to the activation of the Ras-Raf-MEK-ERK1/2 (MAPK) signaling cascade. This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and survival.
This compound, as a CysLT1R antagonist, is expected to inhibit these downstream events upon LTD4 or LTE4 stimulation.
Comparative Data on Downstream Signaling Inhibition
The following table summarizes the available data on the inhibitory effects of this compound and other CysLT1R antagonists on key downstream signaling events.
| Compound | Target | Downstream Event | Cell Type | Potency (IC50/pA2) | Reference |
| This compound | CysLT1R | LTD4-induced Ca2+ Mobilization | Human Neutrophils | Not specified | [1] |
| This compound | CysLT1R | LTD4-induced Inositol Phosphate Production | Human Neutrophils | Not specified | [1] |
| This compound | CysLT1R | LTD4-induced Guinea Pig Ileum and Trachea Contraction | Guinea Pig Tissue | pA2 = 8.7 | [1][2] |
| Montelukast | CysLT1R | UDP-evoked Ca2+ Mobilization (P2Y6 receptor) | Human Bronchial Epithelial Cells | IC50 ≈ 1-3 µM | [3] |
| Zafirlukast | CysLT1R | Platelet-induced Cancer Cell Survival | MDA-B02-Luc Cells | IC50 = 10 µM | [4] |
| Pranlukast | CysLT1R | LTD4-induced Superoxide Generation | Human Eosinophils | Complete inhibition at tested concentrations | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the effects of this compound and its alternatives.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing CysLT1 receptors (e.g., human neutrophils, U937 cells, or a recombinant cell line)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
LTD4 (agonist)
-
This compound and other test antagonists
-
Fluorescence plate reader or microscope with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and culture to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Antagonist Incubation: Add HBSS containing the desired concentration of this compound or other antagonists to the cells and incubate for 10-20 minutes.
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Inject the LTD4 agonist and immediately begin recording the fluorescence ratio over time.
-
-
Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Compare the response in the presence and absence of the antagonists to determine the inhibitory effect.
Phospholipase C (PLC) Activity Assay
This assay measures the activity of PLC by detecting the hydrolysis of a chromogenic substrate.
Materials:
-
Cell lysates from cells treated with LTD4 in the presence or absence of this compound.
-
Phospholipase C Activity Assay Kit (e.g., from Abcam or Sigma-Aldrich).[6][7][8]
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 405 nm).
Procedure:
-
Sample Preparation: Treat cells with LTD4 with and without pre-incubation with this compound. Lyse the cells according to the kit's instructions.
-
Assay Reaction:
-
Add the cell lysate to the wells of a 96-well plate.
-
Prepare the reaction mix containing the PLC substrate as per the kit protocol.
-
Add the reaction mix to the wells to start the reaction.
-
-
Measurement: Measure the absorbance at the specified wavelength in a kinetic mode for a defined period (e.g., 60 minutes) at 37°C.[6]
-
Data Analysis: The rate of increase in absorbance is proportional to the PLC activity. Compare the activity in treated versus untreated samples to determine the inhibitory effect of this compound.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 as a marker of MAPK pathway activation.
Materials:
-
Cells expressing CysLT1 receptors.
-
LTD4 (agonist).
-
This compound and other test antagonists.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment and Lysis:
-
Serum-starve cells to reduce basal ERK1/2 phosphorylation.
-
Pre-incubate cells with this compound or other antagonists.
-
Stimulate cells with LTD4 for a predetermined time (e.g., 5-15 minutes).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Compare the levels of phosphorylation between different treatment groups.
-
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the CysLT1 receptor signaling pathway and a general experimental workflow for validating antagonist effects.
References
- 1. SR 2640 hydrochloride | CAS 146662-42-2 | SR2640 | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of human eosinophil activation by a cysteinyl leukotriene receptor antagonist (pranlukast; ONO-1078) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. Phospholipase C (PLC) Activity Assay Kit Sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
SR2640 Hydrochloride: A Comparative Analysis of its Cross-Reactivity with Other Lipid Receptors
For Immediate Release
SR2640 hydrochloride is a well-established potent and selective competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, playing a crucial role in research related to inflammatory pathways.[1][2] This guide provides a comprehensive comparison of this compound's interaction with its primary target, the CysLT1 receptor, against a panel of other key lipid receptors implicated in diverse physiological and pathological processes. This objective analysis, supported by experimental data and detailed methodologies, is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity profile of this compound for their specific research needs.
Quantitative Comparison of Receptor Binding Affinity and Functional Antagonism
The selectivity of a pharmacological agent is paramount for its utility as a research tool and its potential as a therapeutic candidate. The following table summarizes the available quantitative data on the interaction of this compound with various lipid receptors. The data is primarily derived from radioligand binding assays and functional assays.
| Receptor | Ligand/Agonist | Assay Type | This compound Activity | Reference |
| CysLT1 | [3H]LTD4 | Radioligand Binding | IC50 = 23 nM | [3] |
| CysLT1 | LTD4 | Guinea Pig Ileum and Trachea Contraction | pA2 = 8.7 | [1] |
| Histamine Receptor | Histamine | Guinea Pig Ileum and Trachea Contraction | No inhibition | [1] |
| CysLT2 | LTC4/LTD4 | Calcium Mobilization | Data not available | |
| BLT1 | LTB4 | Chemotaxis/Binding | Data not available | |
| BLT2 | LTB4 | Binding/Functional Assay | Data not available | |
| LPA Receptors (LPA1-6) | LPA | Functional Assay | Data not available | |
| S1P Receptors (S1P1-5) | S1P | Functional Assay | Data not available | |
| PAF Receptor | PAF | Binding/Functional Assay | Data not available |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's activity, it is essential to visualize the signaling pathways of the relevant lipid receptors and the experimental workflows used to assess its cross-reactivity.
Signaling Pathways of Key Lipid Receptors
The following diagram illustrates the primary signaling cascades initiated by the activation of CysLT, BLT, LPA, S1P, and PAF receptors. These receptors are predominantly G-protein coupled receptors (GPCRs) that, upon ligand binding, trigger downstream signaling through various G-protein subtypes (Gq, Gi, G12/13), leading to diverse cellular responses.
Caption: Simplified signaling pathways of major lipid receptors.
Experimental Workflow for Assessing Receptor Cross-Reactivity
The determination of a compound's selectivity profile involves a series of well-defined experimental procedures. The following diagram outlines a typical workflow for assessing the cross-reactivity of a test compound like this compound.
Caption: Workflow for determining receptor cross-reactivity.
Detailed Experimental Protocols
To ensure reproducibility and transparency, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay for CysLT1 Receptor
This protocol is adapted from standard competitive binding assay procedures.
Objective: To determine the binding affinity (IC50) of this compound for the CysLT1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CysLT1 receptor.
-
[3H]LTD4 (Radioligand).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
In a 96-well microplate, add 50 µL of assay buffer, 50 µL of various concentrations of this compound (or vehicle for total binding), and 50 µL of [3H]LTD4 (at a final concentration close to its Kd).
-
To initiate the binding reaction, add 50 µL of the CysLT1 receptor membrane preparation.
-
For non-specific binding determination, a separate set of wells should contain a high concentration of unlabeled LTD4.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration apparatus.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
Calcium Mobilization Assay for Gq-Coupled Lipid Receptors (e.g., CysLT2, LPA, PAF Receptors)
This protocol is a general guideline for measuring intracellular calcium flux upon receptor activation.
Objective: To assess the antagonistic activity of this compound at Gq-coupled lipid receptors.
Materials:
-
Cells stably expressing the target receptor (e.g., CysLT2, LPA1, PAFR).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (to prevent dye leakage).
-
Agonist for the target receptor (e.g., LTC4 for CysLT2, LPA for LPA1, PAF for PAFR).
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with kinetic reading capabilities.
Procedure:
-
Seed the cells into the microplates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence microplate reader.
-
Initiate kinetic reading and, after establishing a baseline, add the specific agonist for the target receptor.
-
Continue to monitor the fluorescence signal for a few minutes.
-
The antagonistic effect of this compound is determined by its ability to inhibit the agonist-induced increase in intracellular calcium.
-
Calculate the IC50 value from the concentration-response curve.
Chemotaxis Assay for Gi-Coupled Receptors (e.g., BLT1)
This protocol describes a method to evaluate the effect of this compound on chemoattractant-induced cell migration.
Objective: To determine if this compound can inhibit cell migration mediated by Gi-coupled receptors like BLT1.
Materials:
-
Leukocytes (e.g., neutrophils or a cell line expressing BLT1).
-
Chemoattractant (e.g., LTB4 for BLT1).
-
This compound.
-
Chemotaxis chamber (e.g., Boyden chamber with a porous membrane).
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
Procedure:
-
Pre-incubate the leukocytes with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Place the chemoattractant solution in the lower wells of the chemotaxis chamber.
-
Place the porous membrane over the lower wells.
-
Add the pre-incubated cell suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.
-
After incubation, remove the membrane, and wipe off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Determine the inhibitory effect of this compound by comparing the number of migrated cells in the presence and absence of the compound.
Conclusion
This compound is a highly potent and selective antagonist of the CysLT1 receptor. The available data demonstrates its specificity over the histamine receptor. However, a comprehensive quantitative analysis of its cross-reactivity with other lipid receptors, including CysLT2, BLT, LPA, S1P, and PAF receptors, is currently lacking in publicly accessible literature. The experimental protocols provided in this guide offer a framework for researchers to conduct such selectivity profiling. A thorough understanding of the cross-reactivity profile of this compound will further solidify its utility as a precise pharmacological tool and inform the development of next-generation CysLT1 receptor antagonists with potentially improved therapeutic indices.
References
Confirming SR2640 Hydrochloride Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of SR2640 hydrochloride, a potent leukotriene receptor antagonist, and its alternatives for confirming in vivo target engagement. While direct in vivo target engagement data for this compound using modern techniques is limited, this document synthesizes available preclinical data and outlines current best practices for definitively assessing receptor occupancy in a physiologically relevant context.
Cysteinyl Leukotriene Signaling Pathway
Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent inflammatory lipid mediators derived from arachidonic acid. They exert their effects by binding to G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R). Activation of CysLT1R in airway smooth muscle cells and inflammatory cells triggers a signaling cascade leading to bronchoconstriction, increased vascular permeability, and eosinophil recruitment, all hallmark features of asthma and allergic rhinitis. This compound, along with other antagonists like montelukast and zafirlukast, acts by competitively blocking the binding of LTD₄ and LTE₄ to CysLT1R, thereby inhibiting the downstream inflammatory response.
Reproducibility of SR2640 Hydrochloride's Effects Across Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data on SR2640 hydrochloride and other leukotriene receptor antagonists (LTRAs) in various cell lines. While this compound is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, publicly available research on its effects in cancer cell lines is limited. This guide, therefore, focuses on the well-documented anti-cancer effects of other LTRAs that target the same signaling pathway, such as montelukast, pranlukast, and zafirlukast, to provide a valuable comparative context for researchers investigating the therapeutic potential of this class of compounds.
Mechanism of Action: Targeting the Cysteinyl Leukotriene Receptor Pathway
This compound and other LTRAs exert their effects by competitively blocking the cysteinyl leukotriene receptor 1 (CysLT1R). In normal physiological processes, the binding of leukotrienes like LTD4 to this receptor triggers inflammatory responses. However, in various cancers, the CysLT1R signaling pathway has been implicated in promoting cell proliferation, survival, and migration. By inhibiting this pathway, LTRAs have demonstrated potential anti-tumor activity in a range of cancer cell lines.
Caption: CysLT1 Receptor Signaling Pathway and its Inhibition by LTRAs.
Comparative Efficacy of Leukotriene Receptor Antagonists in Cancer Cell Lines
Table 1: Effects of Leukotriene Receptor Antagonists on Cancer Cell Viability and Proliferation
| Compound | Cell Line | Cancer Type | Effect | IC50 (µM) |
| Montelukast | A549 | Lung Cancer | Inhibition of proliferation | ~50 |
| Montelukast | LLC | Lung Cancer | Inhibition of proliferation | <50 |
| Montelukast | MDA-MB-231 | Triple-Negative Breast Cancer | Reduced cell viability | 5-10 |
| Zafirlukast | MDA-MB-231 | Triple-Negative Breast Cancer | Reduced cell viability | 5-10 |
| Pranlukast | MDA-MB-231 | Triple-Negative Breast Cancer | Decreased clonogenicity | Not Reported |
| Zileuton | Various | Cervical Cancer | Inhibition of proliferation | Dose-dependent |
Table 2: Effects of Leukotriene Receptor Antagonists on Cancer Cell Apoptosis and Migration
| Compound | Cell Line | Cancer Type | Effect on Apoptosis | Effect on Migration |
| Montelukast | A549, LLC | Lung Cancer | Induces apoptosis | Inhibits migration |
| Montelukast | MDA-MB-231 | Triple-Negative Breast Cancer | Induces apoptosis | Not Reported |
| Zafirlukast | MDA-MB-231 | Triple-Negative Breast Cancer | Cell cycle arrest | Not Reported |
| Pranlukast | MDA-MB-231 | Triple-Negative Breast Cancer | Not Reported | Reduced tumorigenicity in vivo |
| Zileuton | Various | Cervical Cancer | Induces apoptosis | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data are provided below. These protocols can be adapted for the evaluation of this compound.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound, montelukast) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for assessing cell viability using the MTT assay.
Wound Healing (Scratch) Assay for Cell Migration
This assay measures two-dimensional cell migration.
Protocol:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compound or vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Transwell Migration Assay
This assay assesses the chemotactic migration of cells through a porous membrane.
Protocol:
-
Pre-coat the upper chamber of a Transwell insert (typically with an 8 µm pore size) with an appropriate extracellular matrix protein if studying invasion. For migration, no coating is necessary.
-
Seed cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) and the test compound or vehicle control to the lower chamber.
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several microscopic fields.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify proteins involved in apoptosis, such as cleaved caspases and PARP.
Protocol:
-
Treat cells with the test compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Head-to-Head Comparison of SR2640 Hydrochloride with Novel CysLT1 Antagonists: A Guide for Researchers
**For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cysteinyl leukotriene 1 (CysLT1) receptor antagonist, SR2640 hydrochloride, with a selection of novel and established CysLT1 antagonists. The comparative analysis is supported by quantitative experimental data on binding affinity and functional potency, alongside detailed experimental protocols for key assays. **
Cysteinyl leukotrienes (CysLTs) are potent lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1] They exert their effects by binding to CysLT receptors, with the CysLT1 receptor being a primary target for therapeutic intervention.[2] Antagonists of the CysLT1 receptor, such as the widely prescribed montelukast, zafirlukast, and pranlukast, effectively block the pro-inflammatory and bronchoconstrictive actions of CysLTs.[1][3] This guide revisits an earlier antagonist, this compound, and compares its performance with more recent and novel antagonists, including the dual CysLT1/CysLT2 antagonist, Gemilukast (ONO-6950).
Quantitative Comparison of CysLT1 Antagonist Performance
The following tables summarize the in vitro potency of this compound and other key CysLT1 antagonists. The data, compiled from various studies, highlights the binding affinity (pKi) and functional inhibition (IC50) of these compounds. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
| Compound | pKi | Source Organism/Cell Line | Reference |
| This compound | 8.7 | Human Lung Parenchyma | [4] |
| Montelukast | 9.1 | Guinea Pig Lung Membranes | [5] |
| Zafirlukast | Not Reported | - | |
| Pranlukast | Not Reported | - | |
| Gemilukast (ONO-6950) | Not Reported | - |
Table 1: Comparative Binding Affinities (pKi) of CysLT1 Antagonists. The pKi value is the negative logarithm of the inhibitory constant (Ki) and is a measure of the binding affinity of an antagonist to its receptor. Higher pKi values indicate a stronger binding affinity.
| Compound | IC50 (nM) | Assay Type | Source Organism/Cell Line | Reference |
| This compound | 23 | [3H]LTD4 Binding | Guinea Pig Lung Membranes | [6] |
| Montelukast | 0.46 | Calcium Mobilization | Human CysLT1-expressing cells | [7] |
| Zafirlukast | ~1.0-2.0 (Ki) | [3H]LTD4 Binding | Human Lung Membranes | [8] |
| Pranlukast | 0.63 (Ki) | [3H]LTE4 Binding | Lung Membranes | [9] |
| Gemilukast (ONO-6950) | 1.7 | Calcium Mobilization (Human CysLT1) | Human CysLT1-expressing cells | [7][10][11][12][13] |
Table 2: Comparative Functional Potency (IC50) of CysLT1 Antagonists. The IC50 value represents the concentration of an antagonist that is required to inhibit 50% of a specific biological response, such as radioligand binding or agonist-induced calcium mobilization. Lower IC50 values indicate greater potency.
CysLT1 Receptor Signaling and Experimental Workflows
To provide a comprehensive understanding of the evaluation of these antagonists, the following diagrams illustrate the CysLT1 receptor signaling pathway and the workflows for key experimental assays.
Caption: CysLT1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues (e.g., guinea pig lung parenchyma) or cells expressing the CysLT1 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]
-
The homogenate is centrifuged at a low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes.[14]
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of a radiolabeled CysLT1 ligand (e.g., [3H]LTD4), and varying concentrations of the unlabeled antagonist (e.g., this compound).[14]
-
For determining non-specific binding, a high concentration of an unlabeled CysLT1 agonist (e.g., LTD4) is used in separate wells.[15]
-
The plate is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[16]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each antagonist concentration.
-
The data is then analyzed using a non-linear regression analysis to determine the IC50 value of the antagonist.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[15]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CysLT1 receptor agonist.
1. Cell Culture and Dye Loading:
-
Cells endogenously or recombinantly expressing the CysLT1 receptor (e.g., HEK293 cells) are cultured in appropriate media.[17]
-
On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[17]
-
The cells are incubated to allow for de-esterification of the dye within the cytoplasm.
2. Antagonist Pre-incubation:
-
The dye-loaded cells are pre-incubated with varying concentrations of the CysLT1 antagonist for a specific period.
3. Agonist Stimulation and Signal Detection:
-
The assay is performed using a fluorescence plate reader with automated injection capabilities.
-
A baseline fluorescence reading is taken before the addition of a CysLT1 agonist (e.g., LTD4).
-
The agonist is then injected into the wells, and the change in fluorescence intensity is monitored in real-time.[17]
4. Data Analysis:
-
The increase in fluorescence upon agonist stimulation is a measure of the intracellular calcium mobilization.
-
The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal.
-
The IC50 value of the antagonist is determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Ovalbumin-Induced Asthma Model in Mice
This animal model is widely used to evaluate the in vivo efficacy of anti-asthmatic drugs, including CysLT1 antagonists.
1. Sensitization:
-
Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (OVA), an allergen, emulsified in an adjuvant such as aluminum hydroxide.[10][18][19] This is typically done on day 0 and day 14.[20]
2. Drug Administration:
-
The test compound (e.g., CysLT1 antagonist) or vehicle is administered to the mice, often orally or via inhalation, at a specific time point before the allergen challenge.
3. Allergen Challenge:
-
Sensitized mice are challenged with an aerosolized solution of OVA to induce an asthmatic response.[10][18][19] This is typically performed on multiple consecutive days (e.g., days 28, 29, and 30).[20]
4. Assessment of Airway Inflammation and Hyperresponsiveness:
-
Bronchoalveolar Lavage (BAL): At a specific time after the final challenge, mice are euthanized, and a BAL is performed to collect cells from the airways. The total and differential cell counts (e.g., eosinophils, neutrophils) in the BAL fluid are determined to assess the extent of airway inflammation.[10]
-
Lung Histology: The lungs are collected, fixed, and sectioned for histological analysis to examine inflammatory cell infiltration, mucus production, and airway remodeling.
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent (e.g., methacholine) is measured using techniques such as whole-body plethysmography to assess the changes in lung function.
5. Data Analysis:
-
The data from the drug-treated group are compared to the vehicle-treated group to determine the efficacy of the CysLT1 antagonist in reducing airway inflammation and hyperresponsiveness. Statistical analysis is performed to determine the significance of the observed effects.
References
- 1. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 2. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CysLT1 receptor | Leukotriene receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gemilukast (ONO-6950) | CysLT1/CysLT2 antagonist | Probechem Biochemicals [probechem.com]
- 12. Discovery of Gemilukast (ONO-6950), a Dual CysLT1 and CysLT2 Antagonist As a Therapeutic Agent for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gemilukast | TargetMol [targetmol.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 19. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 20. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
Safety Operating Guide
Proper Disposal of SR2640 Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of SR2640 Hydrochloride
This compound is identified as a non-hazardous substance or mixture according to its Safety Data Sheet (SDS).[1] However, it is imperative for researchers, scientists, and drug development professionals to adhere to established laboratory safety protocols and local regulations for the disposal of all chemical waste. This guide provides a procedural, step-by-step approach to ensure the safe and compliant disposal of this compound.
I. Pre-Disposal Considerations and Waste Characterization
Before initiating disposal, a thorough assessment of the waste stream is necessary. Although this compound itself is not classified as hazardous, it may be mixed with other reagents or solvents that are.
-
Purity of Waste: Determine if the this compound waste is in a pure form or mixed with other chemicals. If it is part of a mixture, the entire mixture must be characterized based on its most hazardous components.
-
Solvent Contamination: If this compound is dissolved in a solvent, the disposal procedure will be dictated by the hazards associated with that solvent. For example, flammable or chlorinated solvents require specific hazardous waste streams.
-
Regulatory Status: Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by the institution's Environmental Health and Safety (EHS) office or equivalent regulatory body.[2]
II. Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound waste from a research laboratory setting.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound waste.
-
Waste Segregation: Do not mix this compound waste with incompatible materials. It should be collected in a designated waste container, separate from other chemical waste streams, unless it is part of a well-characterized mixture.[3]
-
Container Selection:
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[2]
-
The label must include:
-
-
Storage:
-
Disposal Request:
III. Management of Empty Containers
Empty containers that previously held this compound must also be managed appropriately.
-
Triple Rinsing: If the container held an acutely hazardous waste, it would require triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[2] Although this compound is not classified as acutely hazardous, this is a good practice for all chemical containers.
-
Defacing Labels: Before disposing of the empty container in the regular trash, all chemical labels must be defaced or removed to prevent any misunderstanding of its contents.[2]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
This structured approach to the disposal of this compound ensures the safety of laboratory personnel, protects the environment, and maintains compliance with institutional and regulatory standards. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
